DZ-837
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H44FN9O7S |
|---|---|
Molecular Weight |
837.9 g/mol |
IUPAC Name |
5-(cyclopenten-1-yl)-N-[4-[[2-[4-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethyl]piperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]-2-methoxyphenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C42H44FN9O7S/c1-58-32-23-26(9-10-29(32)47-39(55)34-13-12-33(60-34)25-5-2-3-6-25)46-37-28(43)24-45-42(49-37)51-18-16-50(17-19-51)20-22-59-21-15-44-30-8-4-7-27-36(30)41(57)52(40(27)56)31-11-14-35(53)48-38(31)54/h4-5,7-10,12-13,23-24,31,44H,2-3,6,11,14-22H2,1H3,(H,47,55)(H,45,46,49)(H,48,53,54) |
InChI Key |
LLKJUUPYYLCBPC-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of DZ-837: A BCL6-Targeting PROTAC for Diffuse Large B-cell Lymphoma
A Deep Dive into the Core Action of a Novel Degrader
DZ-837 is an investigational proteolysis-targeting chimera (PROTAC) that has demonstrated significant anti-tumor activity, particularly in preclinical models of diffuse large B-cell lymphoma (DLBCL). Its mechanism of action centers on the targeted degradation of the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor implicated in the pathogenesis of DLBCL. This technical guide will provide an in-depth exploration of the molecular interactions and cellular consequences of this compound treatment, supported by available quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
As a PROTAC, this compound is a heterobifunctional molecule designed to bring a target protein into close proximity with an E3 ubiquitin ligase, thereby inducing the target's ubiquitination and subsequent degradation by the proteasome.
This compound is composed of three key components:
-
A ligand that specifically binds to the BCL6 protein (BCL6 ligand-2).
-
A ligand that recruits an E3 ubiquitin ligase, in this case, a thalidomide (B1683933) derivative that binds to Cereblon (CRBN).
-
A flexible linker that connects the BCL6 and CRBN ligands.
This tripartite structure enables this compound to act as a molecular bridge, facilitating the formation of a ternary complex between BCL6 and the CRBN E3 ligase complex. This proximity allows for the efficient transfer of ubiquitin molecules from the E3 ligase to BCL6. Polyubiquitinated BCL6 is then recognized and degraded by the 26S proteasome, leading to a reduction in total BCL6 protein levels within the cell.
Quantitative Profile of this compound
The efficacy of this compound as a BCL6 degrader has been quantified through various in vitro and in vivo studies. The key performance metric for a PROTAC is its DC50 value, which represents the concentration required to degrade 50% of the target protein.
| Parameter | Value | Cell Line | Description |
| DC50 | ~600 nM | DLBCL Cell Lines | Concentration for 50% degradation of BCL6 protein. |
| Tumor Growth Inhibition (TGI) | 71.8% | SU-DHL-4 Xenograft Model | In vivo efficacy at a dose of 40 mg/kg once daily. |
Cellular and Anti-Tumor Effects
The degradation of BCL6 by this compound leads to significant downstream biological consequences that contribute to its anti-tumor activity.
-
Reactivation of BCL6 Target Genes: BCL6 is a transcriptional repressor. Its degradation leads to the de-repression and subsequent expression of its target genes, many of which are involved in cell cycle control and tumor suppression.
-
Cell Cycle Arrest: Treatment with this compound has been shown to induce a significant G1 phase arrest in DLBCL cell lines.[1] This indicates that the degradation of BCL6 disrupts the normal progression of the cell cycle, thereby inhibiting cancer cell proliferation.
-
Synergistic Effects: this compound has demonstrated synergistic anti-cancer effects when used in combination with the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2] This suggests a potential combination therapy strategy for DLBCL.
-
Overcoming Drug Resistance: The combination of this compound and Ibrutinib has also been shown to overcome acquired resistance to Ibrutinib in DLBCL cells.[1]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of established molecular and cellular biology techniques.
1. Protein Degradation Assays (Western Blotting):
-
Objective: To quantify the degradation of BCL6 protein following this compound treatment.
-
Methodology:
-
DLBCL cell lines are seeded and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 12, 24 hours).
-
Following treatment, cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for BCL6. A loading control antibody (e.g., GAPDH, β-actin) is also used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis is performed to quantify the BCL6 protein levels relative to the loading control and the vehicle-treated sample. The DC50 is calculated from the dose-response curve.
-
2. Cell Proliferation Assays:
-
Objective: To assess the effect of this compound on the proliferation of DLBCL cells.
-
Methodology (e.g., using CellTiter-Glo®):
-
DLBCL cells are seeded in 96-well plates.
-
Cells are treated with serial dilutions of this compound.
-
After a defined incubation period (e.g., 72 hours), a reagent that measures ATP levels (indicative of cell viability) is added to each well.
-
Luminescence is measured using a plate reader.
-
The data is normalized to vehicle-treated cells, and the GI50 (concentration for 50% growth inhibition) is calculated.
-
3. Cell Cycle Analysis (Flow Cytometry):
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
DLBCL cells are treated with this compound or vehicle for a specified time (e.g., 24 or 48 hours).
-
Cells are harvested, washed, and fixed in cold ethanol.
-
Fixed cells are treated with RNase A and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified using cell cycle analysis software.
-
4. In Vivo Xenograft Studies:
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with a DLBCL cell line (e.g., SU-DHL-4).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives this compound (e.g., 40 mg/kg) administered via a specific route (e.g., intraperitoneal or oral) and schedule (e.g., once daily). The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting for BCL6 levels).
-
Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.
-
References
In-Depth Technical Guide to the Chemical Structure and Synthesis of DZ-837
For Researchers, Scientists, and Drug Development Professionals
Abstract
DZ-837 is a novel heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). By co-opting the cellular ubiquitin-proteasome system, this compound offers a promising therapeutic strategy for BCL6-dependent malignancies. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound, intended to support further research and development efforts in this area.
Chemical Structure and Properties
This compound is a complex molecule comprising three key components: a ligand that binds to the BCL6 protein, a linker moiety, and a ligand that recruits an E3 ubiquitin ligase. The specific E3 ligase ligand utilized in this compound is a derivative of thalidomide, which engages the Cereblon (CRBN) E3 ligase complex.
While the definitive 2D chemical structure of this compound is detailed in the primary literature, a representative structure of a BCL6-targeting PROTAC based on available information is provided below. This structure illustrates the general architecture of such molecules, connecting a BCL6 binding moiety to an E3 ligase ligand via a flexible linker.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C42H44FN9O7S | [Source 1] |
| Molecular Weight | 837.92 g/mol | [Source 1] |
(Note: Precise structural details including stereochemistry should be referenced from the primary publication by Mi D, et al.[1])
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the coupling of the BCL6 ligand, the linker, and the E3 ligase ligand. While the exact, step-by-step protocol is proprietary to the discovering entity and detailed in their primary publication, a generalized synthetic workflow for thalidomide-based PROTACs can be described. This typically involves the independent synthesis of the target protein ligand and the E3 ligase ligand with appropriate functional groups for subsequent conjugation to a linker molecule.
Below is a logical workflow diagram representing the general synthesis strategy for a PROTAC like this compound.
References
Unveiling DZ-837: A Technical Guide to a Novel BCL6-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core molecular and functional characteristics of DZ-837, a novel Proteolysis Targeting Chimera (PROTAC) specifically designed to target B-cell lymphoma 6 (BCL6). This compound has emerged as a promising agent in preclinical studies for the treatment of diffuse large B-cell lymphoma (DLBCL). This document summarizes its key molecular properties, biological activity, and the underlying mechanism of action, presenting the data in a clear and accessible format for researchers in the field.
Core Molecular and Physical Properties
This compound is a complex chimeric molecule engineered to induce the degradation of the BCL6 protein. Its physicochemical properties are fundamental to its biological function and are summarized below.
| Property | Value | Source |
| Molecular Formula | C42H44FN9O7S | [1] |
| Molecular Weight | 837.92 g/mol | [1] |
| Target | BCL6 | [1][2] |
| Pathway | PROTAC; Immunology/Inflammation | [1] |
Biological Activity
This compound functions as a potent degrader of BCL6, a transcriptional repressor implicated in the pathogenesis of DLBCL. By inducing the ubiquitination and subsequent proteasomal degradation of BCL6, this compound reactivates downstream target genes, leading to cell cycle arrest and inhibition of tumor growth.
| Parameter | Value | Cell Lines | Source |
| DC50 | ~600 nM | Various DLBCL cell lines | [2][3][4] |
| In vivo Efficacy (TGI) | 71.8% | SU-DHL-4 xenograft model (40 mg/kg, once daily) | [3] |
Mechanism of Action: A PROTAC-Mediated Degradation Pathway
This compound operates through the PROTAC mechanism, which co-opts the cell's own ubiquitin-proteasome system to eliminate the target protein. The molecule is composed of three key components: a ligand that binds to the BCL6 protein, a ligand for an E3 ubiquitin ligase (in this case, derived from thalidomide (B1683933) to recruit Cereblon), and a flexible linker connecting the two.[1][2] This tripartite complex facilitates the transfer of ubiquitin from the E3 ligase to BCL6, marking it for degradation by the proteasome.
Caption: Mechanism of action for this compound as a BCL6-targeting PROTAC.
Experimental Workflow: In Vitro Proliferation Assay
The anti-proliferative effects of this compound on DLBCL cell lines are a key indicator of its therapeutic potential. A typical experimental workflow to determine its efficacy is outlined below.
References
The Pyrimidinamine Scaffold of DZ-837: A Technical Guide to a Novel BCL6 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
DZ-837 is a novel Proteolysis Targeting Chimera (PROTAC) that has demonstrated significant potential in the targeted degradation of the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor implicated in the pathogenesis of Diffuse Large B-cell Lymphoma (DLBCL). This technical guide provides an in-depth exploration of the pyrimidinamine scaffold at the core of this compound, its mechanism of action, and the experimental data supporting its preclinical efficacy. This compound is built upon a previously established N-phenyl-4-pyrimidinamine BCL6 inhibitor, highlighting the importance of this chemical moiety in targeting BCL6.
The Pyrimidinamine Scaffold and Chemical Structure of this compound
The core of this compound's BCL6-binding ligand is an N-phenyl-4-pyrimidinamine scaffold. This structural motif is crucial for the molecule's ability to bind to the BTB domain of BCL6, a critical protein-protein interaction site. The pyrimidinamine core acts as a rigid scaffold, presenting key substituents in the correct orientation for optimal binding affinity.
This compound is a heterobifunctional molecule comprising three key components:
-
A BCL6-binding ligand: This is where the N-phenyl-4-pyrimidinamine scaffold is located.
-
An E3 ubiquitin ligase-recruiting ligand: this compound utilizes a derivative of thalidomide (B1683933) to engage the Cereblon (CRBN) E3 ligase.
-
A flexible linker: This connects the BCL6 binder and the E3 ligase ligand, facilitating the formation of a ternary complex between BCL6 and CRBN.
Below is the chemical structure of this compound, illustrating the pyrimidinamine core.
(A high-resolution chemical structure of this compound would be inserted here if available.)
Mechanism of Action: BCL6 Degradation
As a PROTAC, this compound does not inhibit BCL6 in the traditional sense but rather targets it for degradation via the ubiquitin-proteasome system. The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to the BTB domain of BCL6 and the CRBN E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the BCL6 protein.
-
Proteasomal Degradation: The polyubiquitinated BCL6 is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.
-
Recycling: this compound is released after inducing ubiquitination and can go on to target another BCL6 molecule for degradation, acting catalytically.
This degradation-based mechanism offers several potential advantages over traditional inhibition, including the potential for more profound and sustained target suppression.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its precursor N-phenyl-4-pyrimidinamine BCL6 inhibitor, compound 14j.
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Cell Line/Model | Reference |
| DC₅₀ (BCL6 Degradation) | ~600 nM | SU-DHL-4 | [1] |
| Tumor Growth Inhibition (TGI) | 71.8% | SU-DHL-4 Xenograft | [1] |
| Dosage (In Vivo) | 40 mg/kg (once daily) | SU-DHL-4 Xenograft | [1] |
Table 2: Antiproliferative Activity of Precursor Compound 14j
| Cell Line | IC₅₀ (μM) | Description |
| SU-DHL-4 | 0.87 ± 0.11 | BCL6-dependent DLBCL |
| Farage | 1.05 ± 0.15 | BCL6-dependent DLBCL |
| TOLEDO | > 10 | BCL6-independent DLBCL |
Signaling Pathways
The degradation of BCL6 by this compound leads to the de-repression of BCL6 target genes, which in turn activates downstream signaling pathways that can induce cell cycle arrest and apoptosis in DLBCL cells. The following diagram illustrates the simplified BCL6 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are based on standard procedures and the methods described in the primary literature.
BCL6 Degradation Assay (Western Blot)
This protocol is for determining the degradation of BCL6 in DLBCL cell lines following treatment with this compound.
Workflow Diagram:
Detailed Steps:
-
Cell Culture: SU-DHL-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of this compound (e.g., 0, 100, 300, 600, 1000 nM) for different time points (e.g., 4, 8, 12, 24 hours). A vehicle control (DMSO) is included.
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed on ice for 30 minutes in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by SDS-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against BCL6 and a loading control (e.g., GAPDH or β-actin) diluted in the blocking buffer.
-
Secondary Antibody Incubation: The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The BCL6 protein levels are normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control to determine the DC₅₀.
Cell Proliferation Assay (MTT Assay)
This protocol is to assess the effect of this compound on the proliferation of DLBCL cell lines.
Workflow Diagram:
Detailed Steps:
-
Cell Seeding: DLBCL cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and allowed to attach overnight.
-
Compound Addition: The following day, the cells are treated with a serial dilution of this compound (typically from 0.01 nM to 10 µM) in triplicate. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Reagent Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Formazan Crystal Formation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a DLBCL xenograft mouse model.
Workflow Diagram:
Detailed Steps:
-
Animal Model: Female immunodeficient mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old, are used. All animal procedures are performed in accordance with institutional guidelines.
-
Cell Implantation: SU-DHL-4 cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of RPMI-1640 and Matrigel) are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (length x width²)/2.
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, the mice are randomized into treatment and control groups. This compound is administered, for example, by oral gavage at a dose of 40 mg/kg once daily. The control group receives the vehicle solution.
-
Monitoring: Tumor volumes and body weights are measured regularly throughout the study.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, or after a specified duration of treatment.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (average tumor volume of treated group at endpoint / average tumor volume of control group at endpoint)] x 100. Statistical analysis is performed to determine the significance of the observed antitumor effect.
Conclusion
This compound, with its N-phenyl-4-pyrimidinamine scaffold, represents a promising new approach for the treatment of DLBCL. Its ability to induce the degradation of the oncoprotein BCL6 through a PROTAC mechanism has shown potent preclinical activity. This technical guide provides a comprehensive overview of the core scaffold, mechanism of action, and the experimental data and protocols associated with this compound, offering a valuable resource for researchers in the field of oncology and drug development. Further investigation into the clinical potential of this compound is warranted.
References
The Role of BCL6 in Diffuse Large B-cell Lymphoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
B-cell lymphoma 6 (BCL6) is a master transcriptional repressor essential for the formation of germinal centers (GCs), the crucible of B-cell affinity maturation. In Diffuse Large B-cell Lymphoma (DLBCL), the most common type of non-Hodgkin lymphoma, BCL6 is frequently deregulated, acting as a potent oncogene that drives lymphomagenesis. Constitutive BCL6 expression, often a result of chromosomal translocations or mutations, locks B-cells in a state of proliferation and prevents their terminal differentiation, key hallmarks of cancer. This technical guide provides an in-depth exploration of the multifaceted role of BCL6 in DLBCL, detailing its molecular mechanisms, associated signaling pathways, and its emergence as a critical therapeutic target. We present quantitative data on BCL6 aberrations, detailed experimental protocols for its study, and visual representations of its complex biological networks to empower researchers and drug developers in their quest for novel anti-lymphoma therapies.
BCL6: The Master Regulator of Germinal Center B-Cells and Its Hijacking in DLBCL
BCL6 is a member of the BTB/POZ zinc finger family of transcriptional repressors.[1] In normal GC B-cells, BCL6 is indispensable for the rapid proliferation and survival necessary for somatic hypermutation and immunoglobulin affinity maturation.[2] It achieves this by repressing a vast network of genes involved in cell cycle control, DNA damage response, and differentiation.[3][4] However, the sustained and unregulated expression of BCL6 is a pivotal event in the pathogenesis of DLBCL.[1][5] This deregulation forces B-cells to remain in a GC-like state, preventing their exit and differentiation into plasma or memory B-cells, thereby promoting malignant transformation.[1]
Genetic Aberrations Driving Constitutive BCL6 Expression
The oncogenic role of BCL6 in DLBCL is primarily driven by genetic alterations that lead to its constitutive expression. These include chromosomal translocations and somatic mutations targeting its regulatory regions.
-
Chromosomal Translocations: Approximately 35-40% of DLBCL cases feature chromosomal translocations involving the BCL6 gene locus on chromosome 3q27.[6] These translocations place the BCL6 coding sequence under the control of heterologous promoters, leading to its deregulated expression.[6]
-
Somatic Mutations: Somatic hypermutation, a process normally restricted to immunoglobulin genes, can aberrantly target the 5' non-coding region of the BCL6 gene in up to 75% of DLBCL cases.[6] A subset of these mutations disrupts a negative autoregulatory circuit by preventing BCL6 from binding to its own promoter, resulting in sustained expression.[7]
The frequency of these alterations varies between the major molecular subtypes of DLBCL: Germinal Center B-cell-like (GCB) and Activated B-cell-like (ABC).
| Genetic Alteration | Overall DLBCL Frequency | GCB Subtype Frequency | ABC Subtype Frequency | Reference(s) |
| BCL6 Translocations (Major Breakpoint Region) | 18.8% (25/133) | 10% | 24% | [8] |
| BCL6 Translocations (Alternative Breakpoint Region) | 6.4% (5/78) | One case | Three cases | [8] |
| BCL6 Mutations | 61% | >70% | 44% | [2][8] |
Table 1: Frequency of BCL6 Genetic Alterations in DLBCL Subtypes. This table summarizes the prevalence of BCL6 translocations and mutations in the overall DLBCL population and within the GCB and ABC subtypes.
Molecular Mechanisms of BCL6-Mediated Transcriptional Repression
BCL6 exerts its powerful repressive functions by recruiting a cadre of corepressor complexes to the promoter regions of its target genes. The BCL6 protein has distinct domains that mediate these interactions. The N-terminal BTB/POZ domain is crucial for homodimerization and the recruitment of corepressors such as SMRT (silencing mediator of retinoid and thyroid hormone receptors), N-CoR (nuclear receptor corepressor), and BCoR (BCL6 corepressor).[9][10] The central region of BCL6 contains a second repression domain (RD2) that can interact with other corepressors like MTA3.[10][11] These corepressor complexes then recruit histone deacetylases (HDACs) and other chromatin-modifying enzymes to induce a repressive chromatin state, effectively silencing gene expression.[12]
Key BCL6 Target Genes and Signaling Pathways in DLBCL
Through its widespread transcriptional repression, BCL6 influences numerous signaling pathways critical for DLBCL pathogenesis.
-
DNA Damage and Cell Cycle Checkpoints: BCL6 directly represses key genes involved in the DNA damage response, including ATR, TP53, and CHEK1.[3][5] This attenuation of checkpoint controls allows rapidly proliferating GC B-cells, and subsequently DLBCL cells, to tolerate the genomic instability associated with somatic hypermutation and proliferation, thereby preventing apoptosis.[3][5]
-
Differentiation Blockade: A critical target of BCL6 is PRDM1 (also known as Blimp-1), a master regulator of plasma cell differentiation.[3][11] By repressing PRDM1, BCL6 effectively blocks the terminal differentiation of B-cells, trapping them in a proliferative, GC-like state.[3][11]
-
Apoptosis Regulation: In normal GC B-cells, BCL6 can repress the anti-apoptotic oncogene BCL2.[3][13] However, in many DLBCLs, particularly those with a BCL2 translocation, this repressive effect is lost, contributing to the survival of the malignant cells.[3][13]
-
B-Cell Receptor (BCR) Signaling: BCL6 can modulate tonic BCR signaling by repressing the SYK phosphatase, PTPROt.[2][14] This leads to increased phosphorylation of SYK and downstream signaling, promoting survival in a subset of DLBCLs.[14]
-
Regulation of BCL6 Expression: The expression of BCL6 itself is tightly regulated. The NF-κB pathway, activated by CD40 signaling, induces the transcription factor IRF4, which in turn represses BCL6 expression.[15] Alterations in the BCL6 promoter that disrupt IRF4 binding can block this downregulation, contributing to constitutive BCL6 activity in some DLBCLs.[15]
Caption: BCL6 signaling network in DLBCL.
BCL6 as a Therapeutic Target in DLBCL
The profound dependence of DLBCL cells on BCL6 for their survival and proliferation makes it an attractive therapeutic target.[2][5] The development of inhibitors that disrupt the function of BCL6 represents a promising strategy for the treatment of this malignancy.
Strategies for Targeting BCL6
Several approaches are being explored to inhibit BCL6 activity:
-
Peptide Inhibitors: Early efforts led to the development of peptide-based inhibitors, such as the retro-inverso BCL6 peptide inhibitor (RI-BPI), which mimics the SMRT corepressor and blocks its interaction with the BCL6 BTB domain.[5] While effective in preclinical models, these peptides have limitations in terms of in vivo stability.[5]
-
Small Molecule Inhibitors: More recently, rationally designed small molecules that bind to the lateral groove of the BCL6 BTB domain have been developed.[16][17] These inhibitors, such as FX1, have shown potent anti-lymphoma activity in both GCB and ABC-DLBCL preclinical models by disrupting the BCL6-corepressor interaction and reactivating BCL6 target genes.[16][17]
-
Protein Degraders: A newer and highly promising approach involves the development of BCL6-targeting proteolysis-targeting chimeras (PROTACs) or ligand-directed degraders. These molecules induce the degradation of the BCL6 protein, offering a potentially more sustained and potent therapeutic effect.
Clinical Developments
The therapeutic potential of targeting BCL6 is now being evaluated in clinical trials. BMS-986458, an investigational ligand-directed degrader of BCL6, has shown promising preliminary efficacy and an acceptable safety profile in heavily pre-treated patients with relapsed or refractory DLBCL and follicular lymphoma.[1] Updated results from a dose-escalation study presented at the 2025 American Society of Hematology (ASH) Annual Meeting demonstrated an overall response rate (ORR) of 65% (54% in DLBCL) and a complete response rate (CRR) of 21% (7% in DLBCL).[1]
| BCL6-Targeted Agent | Mechanism of Action | Reported Efficacy (DLBCL) | Reference(s) |
| BMS-986458 | Ligand-directed degrader | ORR: 54%, CRR: 7% (heavily pre-treated R/R DLBCL) | [1] |
Table 2: Clinical Data for BCL6-Targeted Therapy in DLBCL. This table summarizes available clinical trial data for a BCL6-targeting agent in DLBCL patients.
Caption: Therapeutic strategies targeting BCL6.
Experimental Protocols for Studying BCL6 in DLBCL
Investigating the intricate role of BCL6 in DLBCL requires a range of molecular and cellular biology techniques. Below are outlines of key experimental protocols.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor like BCL6.
Objective: To map the genomic locations where BCL6 binds in DLBCL cells.
Methodology:
-
Cross-linking: DLBCL cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into small fragments (typically 200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to BCL6. The antibody-BCL6-DNA complexes are then captured using protein A/G-conjugated beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The BCL6-bound chromatin is then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to the reference genome, and peaks representing BCL6 binding sites are identified using specialized software.
Caption: ChIP-seq experimental workflow.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with a protein of interest, such as the corepressors that bind to BCL6.
Objective: To identify proteins that form a complex with BCL6 in DLBCL cells.
Methodology:
-
Cell Lysis: DLBCL cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to BCL6.
-
Complex Capture: Protein A/G beads are added to capture the antibody-BCL6-interacting protein complexes.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The protein complexes are eluted from the beads.
-
Analysis: The eluted proteins are separated by SDS-PAGE and identified by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for a broader, unbiased identification of interaction partners.
Luciferase Reporter Assay
This assay is used to study the effect of BCL6 on the transcriptional activity of a specific gene promoter.
Objective: To determine if BCL6 represses the promoter activity of a target gene.
Methodology:
-
Vector Construction: A reporter vector is constructed where the luciferase gene is placed under the control of the promoter of the putative BCL6 target gene.
-
Transfection: DLBCL cells are co-transfected with the luciferase reporter vector and a vector expressing BCL6 (or a control vector). A second reporter vector expressing Renilla luciferase is often co-transfected for normalization.
-
Cell Lysis and Luciferase Assay: After a period of incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A decrease in luciferase activity in the presence of BCL6 indicates that BCL6 represses the promoter of the target gene.
Conclusion and Future Directions
BCL6 stands as a central oncogenic driver in a significant proportion of DLBCL cases. Its multifaceted role in promoting proliferation, suppressing DNA damage responses, and blocking differentiation underscores its importance in lymphomagenesis. The development of targeted therapies, particularly small molecule inhibitors and protein degraders, holds immense promise for improving the outcomes of patients with BCL6-dependent lymphomas. Future research should focus on refining these therapeutic strategies, identifying biomarkers to predict response to BCL6 inhibitors, and exploring combination therapies that can overcome potential resistance mechanisms. A deeper understanding of the complex regulatory networks governed by BCL6 will continue to fuel the development of more effective and personalized treatments for DLBCL.
References
- 1. Bristol Myers Squibb - Bristol Myers Squibb Advances Lymphoma Research with New Targeted Protein Degradation and Cell Therapy Data at ASH 2025 [news.bms.com]
- 2. researchgate.net [researchgate.net]
- 3. aijourn.com [aijourn.com]
- 4. pnas.org [pnas.org]
- 5. Bristol Myers Squibb - Bristol Myers Squibb Data at ASH 2025 Showcase Potential of Hematology Pipeline and Build Momentum for Next Generation Portfolio [news.bms.com]
- 6. streetinsider.com [streetinsider.com]
- 7. The mutation of BCOR is highly recurrent and oncogenic in mature T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinctive patterns of BCL6 molecular alterations and their functional consequences in different subgroups of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BCL6 transcriptional program features repression of multiple oncogenes in primary B cells and is deregulated in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. opentrons.com [opentrons.com]
- 11. Therapeutic targeting of the BCL6 oncogene for diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Classification and Treatment of Diffuse Large B-cell Lymphoma and Primary Mediastinal B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Subclassifications of… | College of American Pathologists [cap.org]
- 14. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]
- 15. Diffuse large B-cell lymphoma with molecular variations more than ABC and GCB classification - Miao - Precision Cancer Medicine [pcm.amegroups.org]
- 16. Progress towards B-Cell Lymphoma 6 BTB Domain Inhibitors for the Treatment of Diffuse Large B-Cell Lymphoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
Preliminary Efficacy of DZ-837: A BCL6-Targeting PROTAC for Diffuse Large B-Cell Lymphoma
This technical guide provides an in-depth analysis of the preliminary efficacy of DZ-837, a novel B-cell lymphoma 6 (BCL6)-targeting Proteolysis Targeting Chimera (PROTAC). This compound has demonstrated significant antitumor activities in preclinical models of Diffuse Large B-Cell Lymphoma (DLBCL), offering a promising therapeutic strategy for this aggressive malignancy. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound is a heterobifunctional molecule designed to induce the degradation of the BCL6 protein.[1][2][3] It functions by simultaneously binding to the BCL6 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BCL6, marking it for degradation by the proteasome. The degradation of BCL6, a key transcriptional repressor implicated in lymphomagenesis, leads to the reactivation of downstream tumor suppressor genes, cell cycle arrest, and ultimately, the inhibition of cancer cell proliferation.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary studies on the efficacy of this compound.
Table 1: In Vitro BCL6 Degradation
| Cell Line | DC50 (nM) | Maximum Degradation (Dmax) |
| SU-DHL-4 | 676.1 | >90% |
| DOHH2 | 557.7 | >90% |
Table 2: In Vitro Antiproliferative Activity
| Cell Line | Concentration (µM) | Inhibition Rate (%) |
| SU-DHL-4 | 1 | 66.1 |
| SU-DHL-4 | 10 | 92.6 |
Table 3: In Vivo Antitumor Efficacy in SU-DHL-4 Xenograft Model
| Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |
| 10 | 22.2 |
| 20 | 47.4 |
| 40 | 71.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Lines and Culture
-
Cell Lines: SU-DHL-4 and DOHH2 human DLBCL cell lines were utilized.
-
Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
2. In Vitro BCL6 Degradation Assay
-
Objective: To determine the concentration-dependent degradation of BCL6 by this compound.
-
Methodology:
-
SU-DHL-4 and DOHH2 cells were seeded in 6-well plates.
-
Cells were treated with varying concentrations of this compound for 24 hours.
-
Post-treatment, cells were harvested, and total protein was extracted.
-
BCL6 protein levels were quantified by Western blotting, with GAPDH used as a loading control.
-
The DC50 value (the concentration at which 50% of the target protein is degraded) was calculated from the dose-response curve.
-
3. Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the antiproliferative effect of this compound on DLBCL cell lines.
-
Methodology:
-
SU-DHL-4 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.[5]
-
Cells were treated with this compound at concentrations of 1 µM and 10 µM for 72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[5]
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.[5]
-
The absorbance at 490 nm was measured using a microplate reader.
-
The inhibition rate was calculated relative to untreated control cells.
-
4. In Vivo Xenograft Model
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Animal Model: Severe combined immunodeficient (SCID) mice were used.
-
Methodology:
-
SU-DHL-4 cells (1 x 10^7 cells per mouse) were subcutaneously injected into the flank of each mouse.[6]
-
When the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups.
-
This compound was administered intraperitoneally once daily at doses of 10, 20, and 40 mg/kg.
-
Tumor volume and body weight were measured regularly throughout the study.
-
Tumor growth inhibition (TGI) was calculated at the end of the study by comparing the tumor volumes of the treated groups to the vehicle control group.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Predicting anticancer synergistic drug combinations based on multi-task learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New methods for drug synergy prediction: A mini-review [ouci.dntb.gov.ua]
- 4. biorxiv.org [biorxiv.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. [SUDHL-4 cell culture in vitro and establishment of mouse tumor model] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DZ-837 in DLBCL Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diffuse large B-cell lymphoma (DLBCL) is an aggressive malignancy where the B-cell lymphoma 6 (BCL6) transcriptional repressor is a key oncogenic driver. DZ-837 is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BCL6. These application notes provide a detailed experimental protocol for the evaluation of this compound in DLBCL cell lines, including methodologies for assessing cell viability, apoptosis, and cell cycle arrest, as well as its impact on the BCL6 signaling pathway.
Introduction
BCL6 is a transcriptional repressor crucial for the formation of germinal centers and is frequently implicated in the pathogenesis of DLBCL.[1] It promotes cell survival and proliferation by suppressing downstream target genes involved in cell cycle control, DNA damage response, and apoptosis.[1] this compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to BCL6, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This targeted degradation of BCL6 reactivates downstream tumor suppressor pathways, resulting in anti-proliferative effects in DLBCL cells.[2][4]
Data Presentation
Quantitative Analysis of this compound Activity in DLBCL Cell Lines
The following tables summarize the in vitro efficacy of this compound and other representative BCL6 degraders in various DLBCL cell lines.
| Cell Line | Subtype | This compound DC50 (nM) |
| SU-DHL-4 | GCB | ~600[2] |
| DOHH2 | GCB | 557.7[4] |
Table 1: BCL6 Degradation Potency of this compound. DC50 values represent the concentration of this compound required to degrade 50% of BCL6 protein. GCB: Germinal Center B-cell like.
| Cell Line | Subtype | Representative BCL6 Degrader IC50 (nM) |
| OCI-Ly1 | GCB | <1 (ARVN-71228)[5] |
| OCI-Ly7 | GCB | 5.72 (HSK-47977)[6] |
| SU-DHL-4 | GCB | 500 (A19)[7] |
| SU-DHL-6 | GCB | N/A |
| HT | GCB | 36.30 (A19)[7] |
| Toledo | ABC | N/A |
| HBL-1 | ABC | N/A |
Table 2: Anti-proliferative Activity of Representative BCL6 Degraders. IC50 values represent the concentration required to inhibit cell growth by 50%. Data for specific this compound IC50 values across a broad panel of cell lines is not currently available; therefore, data from other potent BCL6 degraders is presented as a reference. N/A: Not Available. ABC: Activated B-cell like.
| Cell Line | Treatment | % of Cells in G1 Phase |
| SU-DHL-4 | This compound (1 µM) | 86.7%[4] |
| SU-DHL-4 | This compound (10 µM) | 93.3%[4] |
Table 3: Effect of this compound on Cell Cycle Distribution. Data shows a significant increase in the G1 population following treatment with this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of DLBCL cell lines.
Materials:
-
DLBCL cell lines (e.g., SU-DHL-4, OCI-Ly1)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed DLBCL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in DLBCL cells treated with this compound using flow cytometry.[8][9][10]
Materials:
-
DLBCL cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed DLBCL cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells, and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
Western Blot Analysis
This protocol is for detecting the degradation of BCL6 and the expression of its downstream target proteins.
Materials:
-
DLBCL cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-BCL6, anti-p21, anti-p27, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat DLBCL cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C. Recommended primary antibody dilutions can be found on the manufacturer's datasheet (e.g., anti-BCL6 clone PG-B6p or GI191E/A8).[11]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of DLBCL cells after this compound treatment.[12][13][14][15]
Materials:
-
DLBCL cell lines
-
This compound
-
70% cold ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat DLBCL cells with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G1, S, and G2/M phases.
Mandatory Visualization
Signaling Pathway of this compound in DLBCL Cells
Caption: this compound mediated BCL6 degradation and downstream signaling.
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating this compound in DLBCL cell lines.
References
- 1. TARGETING BCL-6 IN DIFFUSE LARGE B-CELL LYMPHOMA: WHAT DOES THIS MEAN FOR THE FUTURE TREATMENT? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel BCL6-Targeting PROTACs with effective antitumor activities against DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BCL6-targeting PROTAC for diffuse large B-cell lymphoma | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective BCL6 degrader for B-cell malignancies exhibits robust preclinical activity | BioWorld [bioworld.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. nordiqc.org [nordiqc.org]
- 12. docs.research.missouri.edu [docs.research.missouri.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols for DZ-837 Administration in a SU-DHL-4 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
DZ-837 is a potent and selective degrader of the B-cell lymphoma 6 (BCL6) protein, developed as a potential therapeutic agent for diffuse large B-cell lymphoma (DLBCL). As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of BCL6, a key transcriptional repressor implicated in the pathogenesis of DLBCL.[1][2][3][4] Preclinical studies have demonstrated the anti-tumor activity of this compound in vitro and in vivo. This document provides detailed application notes and protocols for the administration of this compound in a SU-DHL-4 human DLBCL xenograft mouse model, based on available preclinical data.
Data Presentation
In Vivo Efficacy of this compound in SU-DHL-4 Xenograft Model
| Parameter | Vehicle Control | This compound (40 mg/kg) |
| Treatment Schedule | Once daily | Once daily |
| Tumor Growth Inhibition (TGI) | - | 71.8%[2][3] |
| Reported Side Effects | Not specified | Not specified |
Note: Detailed time-course data on tumor volume and body weight changes were not publicly available and would typically be included in a comprehensive study report.
Experimental Protocols
Cell Culture of SU-DHL-4 Cells
Materials:
-
SU-DHL-4 cell line (ATCC® CRL-2957™ or DSMZ ACC 495)
-
RPMI-1640 medium (e.g., ATCC 30-2001)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Trypan Blue solution
-
Sterile cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[5]
-
Cell Thawing: Rapidly thaw a cryopreserved vial of SU-DHL-4 cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cells at approximately 125 x g for 5-7 minutes.
-
Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in fresh complete growth medium. Transfer the cell suspension to a T-75 cell culture flask.
-
Cell Maintenance: Maintain the cells in an incubator at 37°C with 5% CO2. Monitor cell density and viability regularly using a hemocytometer and Trypan Blue staining.
-
Subculturing: When the cell density reaches approximately 8 x 10^5 to 1 x 10^6 cells/mL, subculture the cells by splitting the culture at a 1:2 to 1:3 ratio.[5] The recommended seeding density is between 1.0 x 10^5 and 2.0 x 10^5 cells/mL.
Establishment of SU-DHL-4 Xenograft Model
Materials:
-
Female severe combined immunodeficient (SCID) or NOD.CB17-Prkdcscid/NCrCrl mice, 6-8 weeks old
-
SU-DHL-4 cells in logarithmic growth phase
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel™ (optional, but recommended)
-
Syringes and needles (27-30 gauge)
-
Calipers
Protocol:
-
Cell Preparation: Harvest SU-DHL-4 cells from culture during the logarithmic growth phase. Centrifuge the cells and resuspend the pellet in sterile PBS or serum-free RPMI-1640 medium. A mixture of PBS and Matrigel™ (1:1 ratio) can be used to improve tumor take rate.[6]
-
Cell Count and Viability: Perform a cell count and assess viability using Trypan Blue. Ensure viability is >90%.
-
Injection: Adjust the cell suspension to a final concentration of 1 x 10^7 cells per 0.1 mL.[7] Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Staging: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[8][9]
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., DMSO, PEG300, Tween 80, saline). The exact vehicle for the published study is not specified. A common vehicle for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Sterile vials and syringes for formulation and administration
Protocol:
-
This compound Formulation:
-
On each day of dosing, prepare a fresh formulation of this compound.
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate vehicle. For example, first dissolve in DMSO, then add PEG300, followed by Tween 80, and finally saline, vortexing between each addition. The final concentration should be such that the desired dose of 40 mg/kg can be administered in a reasonable volume (e.g., 100 µL).
-
-
Vehicle Preparation: Prepare a vehicle-only solution for the control group using the same composition and procedure.
-
Administration:
-
Administer this compound (40 mg/kg) or vehicle to the respective groups of mice once daily. The route of administration (e.g., oral gavage, intraperitoneal injection) was not specified in the primary reference; however, oral or intraperitoneal routes are common for such studies.
-
The volume of administration should be consistent across all animals (e.g., 10 µL/g of body weight).
-
-
Monitoring:
-
Continue to measure tumor volume and body weight of the mice 2-3 times per week throughout the study.
-
Monitor the general health of the animals daily.
-
Mandatory Visualizations
Signaling Pathway of BCL6 Degradation by this compound
Caption: this compound induces BCL6 degradation, inhibiting tumor proliferation.
Experimental Workflow for SU-DHL-4 Xenograft Study
Caption: Workflow for evaluating this compound in a SU-DHL-4 xenograft model.
References
- 1. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The BCL6 transcriptional program features repression of multiple oncogenes in primary B cells and is deregulated in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel BCL6-Targeting PROTACs with effective antitumor activities against DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Leibniz Institute DSMZ: Details [dsmz.de]
- 6. Potent combination benefit of the AKT inhibitor capivasertib and the BCL-2 inhibitor venetoclax in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [SUDHL-4 cell culture in vitro and establishment of mouse tumor model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Cell Cycle Arrest Induced by DZ-837
For Researchers, Scientists, and Drug Development Professionals
Introduction
DZ-837 is a potent and selective B-cell lymphoma 6 (BCL6) targeting proteolysis-targeting chimera (PROTAC).[1][2][3] As a transcriptional repressor, BCL6 is crucial for the formation and maintenance of germinal centers and is frequently dysregulated in B-cell malignancies like diffuse large B-cell lymphoma (DLBCL).[1][4] this compound functions by inducing the degradation of the BCL6 protein, leading to the de-repression of BCL6 target genes. This ultimately results in the inhibition of cell proliferation and the induction of G1 phase cell cycle arrest in cancer cells.[1] The half-maximal degradation concentration (DC50) for BCL6 by this compound is approximately 600 nM.[1][2][3]
These application notes provide a comprehensive guide for researchers to assess the cell cycle arrest induced by this compound in cancer cell lines, with a focus on DLBCL. The protocols outlined below cover essential techniques such as cell proliferation assays, cell cycle analysis by flow cytometry, and Western blotting for key cell cycle regulatory proteins.
Data Presentation
The following tables present illustrative quantitative data on the effects of this compound. This data is representative of expected outcomes and should be confirmed experimentally.
Table 1: Effect of this compound on Cell Proliferation in DLBCL Cell Lines
| Cell Line | Treatment (72h) | Inhibition of Proliferation (%) |
| OCI-Ly1 | Vehicle (DMSO) | 0 |
| This compound (100 nM) | 25 ± 3.5 | |
| This compound (300 nM) | 52 ± 4.1 | |
| This compound (600 nM) | 78 ± 5.2 | |
| This compound (1 µM) | 91 ± 3.8 | |
| SU-DHL-4 | Vehicle (DMSO) | 0 |
| This compound (100 nM) | 22 ± 2.9 | |
| This compound (300 nM) | 48 ± 3.7 | |
| This compound (600 nM) | 75 ± 4.5 | |
| This compound (1 µM) | 88 ± 4.2 |
Table 2: Dose-Dependent Effect of this compound on Cell Cycle Distribution in OCI-Ly1 Cells (48h Treatment)
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | 45 ± 2.1 | 35 ± 1.8 | 20 ± 1.5 |
| This compound (100 nM) | 55 ± 2.5 | 28 ± 1.9 | 17 ± 1.3 |
| This compound (300 nM) | 68 ± 3.2 | 18 ± 2.0 | 14 ± 1.1 |
| This compound (600 nM) | 82 ± 3.8 | 8 ± 1.5 | 10 ± 0.9 |
| This compound (1 µM) | 88 ± 4.0 | 5 ± 1.2 | 7 ± 0.8 |
Table 3: Effect of this compound on G1 Phase Regulatory Protein Levels in OCI-Ly1 Cells (24h Treatment)
| Treatment | Relative Cyclin D1 Level | Relative CDK4 Level | Relative CDK6 Level | Relative p21Cip1 Level | Relative p27Kip1 Level |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (300 nM) | 0.65 ± 0.08 | 0.72 ± 0.09 | 0.68 ± 0.07 | 1.85 ± 0.21 | 1.65 ± 0.19 |
| This compound (600 nM) | 0.38 ± 0.05 | 0.45 ± 0.06 | 0.41 ± 0.05 | 2.90 ± 0.33 | 2.50 ± 0.28 |
| This compound (1 µM) | 0.21 ± 0.04 | 0.25 ± 0.04 | 0.23 ± 0.03 | 3.75 ± 0.40 | 3.10 ± 0.35 |
Signaling Pathway and Experimental Workflows
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
DLBCL cell lines (e.g., OCI-Ly1, SU-DHL-4)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the drug solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
DLBCL cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 106 cells per sample by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and resuspend the pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Proteins
This protocol is used to detect the levels of key G1 phase regulatory proteins.
Materials:
-
DLBCL cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
By following these protocols and utilizing the provided information, researchers can effectively assess the impact of this compound on the cell cycle and gain valuable insights into its mechanism of action.
References
- 1. Discovery of novel BCL6-Targeting PROTACs with effective antitumor activities against DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Inducible knock-out of BCL6 in lymphoma cells results in tumor stasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying BCL6 Degradation by DZ-837
For Researchers, Scientists, and Drug Development Professionals
Introduction
DZ-837 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the B-cell lymphoma 6 (BCL6) protein.[1][2] BCL6 is a transcriptional repressor and a well-validated therapeutic target in various hematological malignancies, particularly Diffuse Large B-cell Lymphoma (DLBCL).[1] this compound functions by simultaneously binding to BCL6 and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to specifically tag BCL6 for degradation.[3] This document provides detailed application notes and protocols for the quantitative assessment of this compound-mediated BCL6 degradation.
The optimal compound, this compound, has been shown to degrade BCL6 with a DC50 value of approximately 600 nM and effectively inhibits the proliferation of several DLBCL cell lines.[1][2][3] This targeted protein degradation offers a promising therapeutic strategy, and rigorous quantification of this process is essential for its preclinical and clinical development.
Signaling Pathway and Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to BCL6 and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][4] The binding of this compound to both proteins brings them into close proximity, facilitating the transfer of ubiquitin from the E3 ligase complex to BCL6. Polyubiquitinated BCL6 is then recognized and degraded by the 26S proteasome.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and other relevant BCL6 degraders for comparison.
| Compound | Target | E3 Ligase Recruited | DC50 | Cell Line(s) | Reference |
| This compound | BCL6 | CRBN | ~600 nM | DLBCL cell lines | [1][2] |
| BI-3802 | BCL6 | SIAH1 | 20 nM | SU-DHL-4 | |
| CCT369260 | BCL6 | Not Specified | ~1 µM | SU-DHL-4 |
Experimental Protocols
This section provides detailed protocols for quantifying this compound-induced BCL6 degradation.
Western Blotting for BCL6 Degradation
Western blotting is a fundamental technique to visualize and quantify the reduction in BCL6 protein levels following treatment with this compound.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Culture DLBCL cell lines (e.g., SU-DHL-4, OCI-Ly1) in appropriate media.
-
Seed cells at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Treat cells with a dose-response of this compound (e.g., 0, 10, 100, 300, 600, 1000, 3000 nM) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 600 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (DMSO) for all experiments.
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BCL6 (e.g., clone PG-B6p or GI191E/A8) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH, β-actin).
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the BCL6 signal to the loading control signal.
-
Calculate the percentage of BCL6 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log concentration of this compound to determine the DC50 value using a non-linear regression model.
-
In-Cell Western™ Assay
The In-Cell Western (ICW) assay is a quantitative immunofluorescence method performed in microplates, offering higher throughput than traditional Western blotting.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96- or 384-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of this compound as described for Western blotting.
-
-
Fixation and Permeabilization:
-
Remove the treatment media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Blocking and Staining:
-
Block the cells with a suitable blocking buffer (e.g., LI-COR Intercept® Blocking Buffer) for 1.5 hours at room temperature.
-
Incubate with a primary antibody against BCL6 and a normalization antibody (e.g., anti-tubulin) overnight at 4°C.
-
Wash the cells multiple times with PBS containing 0.1% Tween-20.
-
Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye® 680RD and IRDye® 800CW) for 1 hour at room temperature in the dark.
-
Wash the cells multiple times.
-
-
Imaging and Analysis:
-
Image the plate using an infrared imaging system (e.g., LI-COR Odyssey®).
-
Quantify the fluorescence intensity for both the target (BCL6) and normalization protein.
-
Normalize the BCL6 signal to the normalization signal.
-
Calculate the percentage of BCL6 degradation and determine the DC50 as described for Western blotting.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct engagement of this compound with BCL6 in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Workflow:
Protocol:
-
Cell Treatment:
-
Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Analysis:
-
Analyze the amount of soluble BCL6 in each sample by Western blotting as described above.
-
Quantify the band intensities and normalize to the intensity at the lowest temperature for each treatment group.
-
Plot the percentage of soluble BCL6 against the temperature to generate melting curves.
-
A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP can be used to demonstrate the formation of the BCL6-DZ837-CRBN ternary complex, which is the crucial step in PROTAC-mediated degradation.
Protocol:
-
Cell Treatment:
-
Treat cells with this compound (e.g., 600 nM) and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the complex.
-
Include a vehicle control.
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40).
-
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an anti-BCL6 antibody or an anti-CRBN antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against BCL6 and CRBN.
-
Detection of CRBN in the BCL6 immunoprecipitate (and vice versa) in the this compound-treated sample demonstrates the formation of the ternary complex.
-
Ubiquitination Assay
This assay directly assesses the ubiquitination of BCL6 induced by this compound.
Protocol:
-
Cell Culture and Transfection (Optional):
-
For enhanced signal, cells can be transfected with a plasmid expressing His-tagged ubiquitin.
-
-
Cell Treatment:
-
Treat cells with this compound and a proteasome inhibitor (MG132) for a few hours.
-
-
Cell Lysis:
-
Lyse cells under denaturing conditions (e.g., in a buffer containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
-
-
Immunoprecipitation:
-
Immunoprecipitate BCL6 using an anti-BCL6 antibody.
-
-
Western Blotting:
-
Analyze the immunoprecipitated samples by Western blotting using an anti-ubiquitin antibody.
-
An increase in the high molecular weight smear (polyubiquitinated BCL6) in the this compound-treated sample confirms induced ubiquitination.
-
Quantitative Mass Spectrometry
For a global and unbiased quantification of BCL6 degradation and to assess the selectivity of this compound, quantitative mass spectrometry-based proteomics can be employed.
Protocol:
-
Sample Preparation:
-
Treat cells with this compound or vehicle.
-
Lyse the cells and digest the proteins into peptides (e.g., using trypsin).
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantification.
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify peptides and proteins using specialized software.
-
Determine the relative abundance of BCL6 and other proteins in the this compound-treated samples compared to the vehicle control.
-
This will provide a precise measure of BCL6 degradation and a selectivity profile of the compound.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive toolkit for the robust quantification of BCL6 degradation mediated by this compound. The selection of the appropriate method will depend on the specific research question, available resources, and desired throughput. Consistent and accurate application of these techniques is crucial for advancing our understanding of this compound and its potential as a therapeutic agent.
References
Application Notes and Protocols for DZ-837 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DZ-837 is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor that is a key driver in the pathogenesis of certain hematological malignancies, particularly Diffuse Large B-cell Lymphoma (DLBCL). As a PROTAC, this compound functions by linking BCL6 to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to specifically eliminate BCL6. This targeted degradation approach offers a promising therapeutic strategy for BCL6-dependent cancers.
These application notes provide detailed protocols for the in vitro characterization of this compound, with a focus on determining the optimal treatment duration for various cell-based assays. The information presented here is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to BCL6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This simultaneous binding facilitates the formation of a ternary complex between BCL6, this compound, and CRBN. The E3 ligase then polyubiquitinates BCL6, marking it for degradation by the 26S proteasome. The degradation of BCL6 leads to the de-repression of its target genes, which can result in cell cycle arrest, apoptosis, and inhibition of tumor cell proliferation.[1][2]
Figure 1: Mechanism of action of this compound leading to BCL6 degradation.
Quantitative Data Summary
The following tables summarize the key in vitro quantitative data for this compound and analogous BCL6 degraders. These values can serve as a reference for expected potency and efficacy.
Table 1: Degradation Potency of BCL6 PROTACs
| Compound | Cell Line | DC50 | Treatment Duration | Reference |
| This compound | DLBCL cell lines | ~600 nM | Not Specified | [2] |
| BI-3802 | SU-DHL-4 | 20 nM | 20 hours | [1] |
| CCT368682 | SU-DHL-4 | Not Specified | 4 hours | |
| A19 | OCI-Ly1 | 34 pM | 24 hours |
Table 2: Anti-proliferative Activity of BCL6 PROTACs
| Compound | Cell Line | IC50 | Treatment Duration | Reference |
| This compound | DLBCL cell lines | Not Specified | Not Specified | [2] |
| A19 | OCI-Ly1 | Not Specified | 7 days | |
| CCT369260 | SU-DHL-4 | Potent | 14 days | |
| CCT369260 | OCI-Ly1 | Potent | 14 days |
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the activity of this compound. The suggested treatment durations are based on published data for similar BCL6 degraders and should be optimized for specific experimental conditions.
BCL6 Degradation Assay (Western Blot)
This protocol is designed to determine the concentration- and time-dependent degradation of BCL6 protein following treatment with this compound.
a. Materials:
-
DLBCL cell lines (e.g., SU-DHL-4, OCI-Ly1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCL6, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
b. Protocol:
-
Cell Seeding: Seed DLBCL cells in a 6-well plate at a density of 5 x 10^5 cells/mL in complete medium and allow them to adhere or stabilize for 24 hours.
-
Compound Treatment:
-
Concentration-response: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 500, 1000, 5000 nM) for a fixed duration (e.g., 24 hours).
-
Time-course: Treat cells with a fixed concentration of this compound (e.g., 600 nM) for various durations (e.g., 0, 4, 8, 12, 24, 48 hours).
-
-
Cell Lysis: After treatment, harvest the cells, wash with cold PBS, and lyse with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the BCL6 signal to the loading control.
Figure 2: General workflow for Western Blot analysis of BCL6 degradation.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
a. Materials:
-
DLBCL cell lines
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
b. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a prolonged period, typically 7 to 14 days , to assess the long-term effect on cell proliferation.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
a. Materials:
-
DLBCL cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
b. Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., 1x, 5x, 10x IC50) for 48 to 72 hours .
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
a. Materials:
-
DLBCL cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
b. Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound at relevant concentrations for 24 to 72 hours . This compound is known to induce G1 phase arrest.[2]
-
Cell Fixation:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Conclusion
The provided protocols offer a comprehensive framework for the in vitro evaluation of this compound. The optimal treatment duration is a critical parameter that can vary between different assays and cell lines. For BCL6 degradation, effects can be observed as early as 4 hours, with more pronounced degradation at 24 hours. Cell viability assays require longer incubation periods (7-14 days) to assess the impact on proliferation. For mechanistic studies such as apoptosis and cell cycle analysis, treatment durations of 24 to 72 hours are generally recommended. Researchers should consider these guidelines as a starting point and perform time-course experiments to determine the optimal conditions for their specific experimental setup.
References
Troubleshooting & Optimization
troubleshooting DZ-837 degradation assay variability
Welcome to the technical support center for the DZ-837 degradation assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for experiments involving the BCL6-targeting PROTAC, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically target the B cell lymphoma 6 (BCL6) protein for degradation.[1][2][3][4] It functions by simultaneously binding to BCL6 and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of BCL6, marking it for degradation by the proteasome. This targeted degradation leads to the inhibition of proliferation in cell lines such as those for diffuse large B-cell lymphoma (DLBCL).[2][5]
Q2: What is the typical effective concentration (DC50) of this compound?
A2: The reported half-maximal degradation concentration (DC50) for this compound is approximately 600 nM.[1][2][3][5] However, the optimal concentration may vary depending on the cell line and experimental conditions.
Q3: How is the degradation of BCL6 by this compound typically measured?
A3: The most common method for measuring BCL6 degradation is through Western blotting. This technique allows for the quantification of BCL6 protein levels in cells treated with this compound compared to a vehicle control.
Q4: What are the key components of a this compound degradation assay?
A4: A typical assay involves:
-
Culturing a suitable cell line (e.g., DLBCL cell lines).
-
Treating the cells with varying concentrations of this compound for a specific duration.
-
Lysing the cells to extract total protein.
-
Quantifying the protein concentration.
-
Performing SDS-PAGE and Western blotting using an antibody specific for BCL6.
-
Using a loading control (e.g., GAPDH, β-actin) to normalize the results.
Troubleshooting Guides
This section addresses common issues that may arise during a this compound degradation assay.
Issue 1: No or minimal degradation of BCL6 observed.
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations. While the reported DC50 is ~600 nM, this can vary between cell lines. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal treatment duration for your specific cell line.[6] |
| Poor Cell Health | Ensure cells are healthy and not overgrown before treatment. Unhealthy cells can have altered protein synthesis and degradation rates. |
| Inactive Compound | Verify the integrity and proper storage of your this compound stock solution. MedChemExpress suggests storing the stock solution at -80°C for up to 6 months.[1] |
| Inefficient Cell Lysis | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation after cell lysis.[7][8][9] Sonication may also help to ensure complete lysis.[7] |
| Western Blotting Issues | Ensure your anti-BCL6 antibody is specific and used at the recommended dilution. Confirm that the protein transfer to the membrane was successful.[6] |
Issue 2: High variability between replicates.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a uniform number of cells are seeded in each well or dish. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent addition of this compound and other reagents. |
| Uneven Cell Growth | Check for and address any "edge effects" in multi-well plates by ensuring proper humidity and temperature distribution in the incubator. |
| Variable Lysis and Sample Preparation | Standardize the lysis procedure and ensure equal protein loading for all samples in the Western blot.[6] |
Issue 3: High background or non-specific bands on the Western blot.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[9][10] |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal concentrations. |
| Insufficient Washing | Increase the number and/or duration of washes between antibody incubations. Adding a detergent like Tween 20 to the wash buffer can also help.[10] |
| Sample Degradation | Use fresh lysates and always include protease inhibitors in your lysis buffer to prevent the appearance of degradation products as lower molecular weight bands.[7][9] |
Experimental Protocols
Standard this compound Degradation Assay Protocol
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
This compound Treatment: Prepare a dilution series of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant.
-
Determine the protein concentration using a standard method such as the BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BCL6 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometry analysis to quantify the BCL6 protein levels relative to a loading control.
-
Visualizations
Caption: Mechanism of action for this compound PROTAC.
Caption: Troubleshooting workflow for the this compound degradation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel BCL6-Targeting PROTACs with effective antitumor activities against DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing DZ-837 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges encountered during the quantification of DZ-837, specifically focusing on the high-dose hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the hook effect and why is it a concern when measuring this compound?
A1: The hook effect, also known as the prozone phenomenon, is an immunological artifact that can occur in "sandwich" immunoassays, such as a one-step ELISA.[1][2] It results in a paradoxically low signal at extremely high concentrations of the analyte (e.g., this compound).[2][3] Instead of the signal increasing proportionally with the this compound concentration, it sharply decreases, leading to a "hook" shape on the dose-response curve.[4] This is a significant concern because a sample containing a very high concentration of this compound could be falsely reported as having a low or moderate concentration, leading to incorrect data interpretation.[3][5]
Q2: How can I determine if my this compound assay results are affected by the hook effect?
A2: The primary indicator of a hook effect is a lower-than-expected signal for a sample that is known or suspected to have a high concentration of this compound. The most reliable method to confirm a hook effect is to perform a serial dilution of the sample.[2][6] If a hook effect is present, diluting the sample will paradoxically lead to a higher signal, and therefore a higher calculated initial concentration, as the analyte concentration falls back into the assay's optimal dynamic range.[3][7]
Q3: What is the underlying mechanism of the hook effect in a sandwich immunoassay for this compound?
A3: In a typical one-step sandwich ELISA, an excess of this compound analyte saturates both the capture antibodies (coated on the plate) and the detection antibodies (in solution) simultaneously.[2] This prevents the formation of the "sandwich" complex (capture antibody - this compound - detection antibody) on the plate.[3] Instead, the detection antibodies are washed away unbound or bound only to free-floating this compound, resulting in a significantly reduced signal.[2][8]
Q4: My results show poor linearity upon dilution. Could this be related to the hook effect?
A4: Yes, poor linearity upon dilution is a classic symptom of the hook effect, especially at the high end of the concentration range.[7][9] When you serially dilute a sample with a very high concentration of this compound, the initial dilutions may show an increase in the measured concentration (after correcting for the dilution factor) as you move out of the hook effect zone. As the concentration falls within the assay's linear range, subsequent dilutions should then demonstrate consistent, parallel results.
Q5: How can I mitigate or avoid the hook effect in my this compound assay?
A5: There are two primary strategies to mitigate the hook effect:
-
Sample Dilution: The most common and effective method is to analyze samples at several dilutions.[2][10] This increases the likelihood that at least one dilution will fall within the assay's valid dynamic range. A systematic dilution protocol is the best defense against being misled by the hook effect.[6]
-
Two-Step Assay Protocol: Modifying the assay from a one-step to a two-step protocol can also prevent the hook effect.[2] This involves adding the this compound sample and incubating it with the capture antibody first, followed by a wash step to remove excess analyte. Only then is the detection antibody added. This sequential process prevents the saturation of both antibody types at the same time.[2]
Troubleshooting Guide: Investigating the Hook Effect
If you suspect your this compound measurements are inaccurate due to a hook effect, follow this experimental protocol.
Experimental Protocol: Serial Dilution for Hook Effect Detection
Objective: To determine if low readings for high-concentration samples are due to the hook effect and to find an appropriate dilution factor for this compound samples.
Materials:
-
Sample(s) with suspected high concentration of this compound
-
Assay-specific diluent buffer (matching the sample matrix as closely as possible is recommended)[11]
-
Calibrated pipettes and sterile tips
-
Microtiter plate or tubes for dilution
-
This compound ELISA kit
Procedure:
-
Prepare Dilutions: Create a series of dilutions for the suspect sample. A 10-fold serial dilution is often a good starting point.[12]
-
Label tubes: "Neat," "1:10," "1:100," "1:1,000," and "1:10,000."
-
Add 900 µL of assay diluent to the four labeled tubes.
-
Add 100 µL of the neat (undiluted) sample to the "1:10" tube and mix thoroughly.
-
Transfer 100 µL from the "1:10" tube to the "1:100" tube and mix.
-
Continue this process for all subsequent dilutions.[13]
-
-
Assay Execution: Run the neat sample and all prepared dilutions (1:10, 1:100, 1:1,000, 1:10,000) in the this compound assay according to the kit manufacturer's protocol.
-
Data Analysis:
-
Calculate the concentration of this compound in each well using the standard curve.
-
For each dilution, calculate the original sample concentration by multiplying the measured concentration by the dilution factor (e.g., for the 1:100 dilution, multiply the result by 100).
-
-
Interpretation:
-
No Hook Effect: If there is no hook effect, the calculated original concentrations from all dilutions that are within the assay's detection range should be consistent.
-
Hook Effect Present: If a hook effect is present, the calculated original concentration will increase with the dilution factor, before plateauing at the true concentration. The neat or less-diluted samples will show a falsely low calculated concentration.
-
Data Presentation: Example of Hook Effect Analysis
The table below illustrates hypothetical results from a serial dilution experiment, demonstrating a clear hook effect.
| Sample Dilution | Measured Concentration (ng/mL) | Dilution Factor | Calculated Original Concentration (ng/mL) | Observation |
| Neat | 150 | 1 | 150 | Falsely low reading |
| 1:10 | 280 | 10 | 2,800 | Reading increases significantly |
| 1:100 | 450 | 100 | 45,000 | Reading continues to increase |
| 1:1000 | 48 | 1,000 | 48,000 | Plateau reached; true concentration |
| 1:10000 | 4.9 | 10,000 | 49,000 | Consistent with 1:1000 dilution |
Note: The optimal dilution for this sample would be between 1:1000 and 1:10000.
Visual Guides
Mechanism of the Hook Effect in a Sandwich Assay
This diagram illustrates how an excess of the analyte this compound interferes with the formation of the detectable sandwich complex.
Troubleshooting Workflow for Suspected Hook Effect
This workflow provides a logical sequence of steps to diagnose and resolve a suspected hook effect in your this compound assay.
References
- 1. Hook effect - Wikipedia [en.wikipedia.org]
- 2. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 3. myadlm.org [myadlm.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. biochemia-medica.com [biochemia-medica.com]
- 10. Mitigating the hook effect in lateral flow sandwich immunoassays using real-time reaction kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. integra-biosciences.com [integra-biosciences.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Improving DZ-837 Cell Permeability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DZ-837, a PROTAC targeting BCL6. The focus is on addressing challenges related to its cell permeability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to target the BCL6 protein for degradation.[1] It is composed of a ligand that binds to BCL6, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2] This tripartite structure facilitates the ubiquitination and subsequent proteasomal degradation of BCL6, leading to anti-tumor effects, particularly in Diffuse Large B-cell Lymphoma (DLBCL).[3][4]
Key Properties of this compound:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C42H44FN9O7S | [2] |
| Molecular Weight | 837.92 g/mol | [2] |
| Target | BCL6 | [1] |
| Mechanism of Action | PROTAC-mediated protein degradation | [4] |
| Solubility | 25 mg/mL in DMSO (requires sonication and heating to 60°C) | [2] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |[1] |
Q2: Why might this compound exhibit low cell permeability?
A2: While specific permeability data for this compound is not publicly available, its large molecular weight (837.92 g/mol ) places it in the "beyond Rule of Five" (bRo5) chemical space.[5] Molecules in this category often face challenges with passive diffusion across the lipid bilayer of the cell membrane. Factors that can contribute to low permeability include a high number of hydrogen bond donors and acceptors and a large polar surface area, which are common in complex molecules like PROTACs.
Q3: How can I assess the cell permeability of this compound in my experiments?
A3: A tiered approach using in vitro permeability assays is recommended to quantify the cell permeability of this compound.[6] The most common starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[7][8][9]
-
PAMPA: This cell-free assay is a good first screen to evaluate a compound's intrinsic ability to passively diffuse across a lipid membrane.[9]
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport phenomena, including potential efflux.[7][10]
Q4: What are the general strategies to improve the cellular uptake of large molecules like this compound?
A4: Improving the cell permeability of large molecules often involves two main strategies: medicinal chemistry approaches and formulation-based strategies.[6]
-
Medicinal Chemistry: This can involve modifying the molecule to mask polar functional groups, thereby creating a more lipophilic prodrug that can more easily cross the cell membrane.[5] Another strategy for peptidic molecules is to introduce intramolecular hydrogen bonds to reduce the energy penalty of moving from an aqueous to a lipid environment.[11][12]
-
Formulation Strategies: These approaches focus on the delivery vehicle and can include the use of permeation enhancers, lipid-based formulations, or nanoparticle encapsulation to facilitate cellular entry.
Troubleshooting Guide: Low this compound Efficacy in Cell-Based Assays
If you are observing lower than expected efficacy of this compound in your cell-based experiments, poor cell permeability could be a contributing factor. This guide provides a structured approach to troubleshooting this issue.
Workflow for Troubleshooting Poor Permeability
Caption: Troubleshooting workflow for low this compound efficacy.
Troubleshooting Steps in Detail
| Issue | Possible Cause | Recommended Action |
| Low cellular activity despite potent in vitro degradation. | Poor passive permeability. | 1. Run a PAMPA assay: This will isolate and confirm if the issue is with passive diffusion across a lipid membrane.[6]2. Analyze physicochemical properties: Assess the compound's LogP, polar surface area (PSA), and molecular weight. For large molecules like this compound, these may be outside the optimal range for passive diffusion.[13] |
| Active efflux by transporters. | 1. Perform a bi-directional Caco-2 assay: A high efflux ratio (Basolateral-to-Apical Papp >> Apical-to-Basolateral Papp) suggests the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[7][10]2. Co-incubate with efflux pump inhibitors: Use known inhibitors (e.g., verapamil (B1683045) for P-gp) to see if the intracellular concentration or activity of this compound increases. | |
| Inconsistent results between experiments. | Solubility issues. | 1. Ensure complete solubilization: this compound requires sonication and heating to 60°C for complete dissolution in DMSO. Incomplete solubilization can lead to inaccurate dosing concentrations.[2]2. Check for precipitation in media: Visually inspect the culture media for any signs of compound precipitation after adding the this compound stock solution. |
| Cell line variability. | Characterize your cell line: Different cell lines can have varying levels of efflux pump expression. Confirm the expression of relevant transporters (e.g., MDR1/P-gp) in your cell model. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of this compound.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-coated filter)
-
Donor and acceptor well plates
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
DMSO
-
Plate shaker
-
LC-MS/MS or other suitable analytical instrument
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the donor solution by diluting the this compound stock solution in PBS to the final desired concentration (the final DMSO concentration should typically be ≤1%).
-
Add the donor solution to the donor wells of the PAMPA plate.
-
Add fresh PBS to the acceptor wells.
-
Assemble the PAMPA plate "sandwich" by placing the filter plate onto the acceptor plate.
-
Incubate the plate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, carefully separate the plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (V_A / (Area * time)) * -ln(1 - [drug]_acceptor / [drug]_equilibrium)
Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the permeability of this compound across Caco-2 cell monolayers.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with glucose)
-
This compound
-
Lucifer yellow or another marker of monolayer integrity
-
LC-MS/MS
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution containing this compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Permeability:
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
At the end of the experiment, assess monolayer integrity by measuring the flux of Lucifer yellow.
Data Analysis: The Papp is calculated as:
Papp = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
The efflux ratio is calculated as: Papp (B-A) / Papp (A-B). An efflux ratio > 2 is generally considered indicative of active efflux.
Signaling Pathway
Simplified BCL6-PROTAC Mechanism of Action
BCL6 (B-cell lymphoma 6) is a transcriptional repressor that is critical for the formation of germinal centers and is frequently implicated in lymphomas. This compound is designed to induce the degradation of BCL6 through the ubiquitin-proteasome system.
Caption: Mechanism of this compound-mediated BCL6 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery of novel BCL6-Targeting PROTACs with effective antitumor activities against DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. labinsights.nl [labinsights.nl]
- 8. Permeation Testing | Teledyne LABS [teledynelabs.com]
- 9. Permeability & Absorption - Creative Biolabs [creative-biolabs.com]
- 10. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Predicting and improving the membrane permeability of peptidic small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Incomplete BCL6 Degradation with DZ-837
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving the BCL6 degrader, DZ-837. Here you will find answers to frequently asked questions and detailed guides to navigate common challenges, ensuring successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and specific heterobifunctional degrader of the B-cell lymphoma 6 (BCL6) protein.[1] It functions as a Proteolysis Targeting Chimera (PROTAC), a molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to BCL6, marking it for degradation by the cell's natural disposal system, the proteasome. The result is the selective elimination of the BCL6 protein from the cell.[1]
Q2: I am observing incomplete or no degradation of BCL6 after treating my cells with this compound. What are the possible causes?
Several factors can contribute to suboptimal BCL6 degradation. These can be broadly categorized as issues with the compound itself, the experimental conditions, or the biological system being used. Specific troubleshooting steps are outlined in the guides below. Common causes include:
-
Suboptimal this compound Concentration: The concentration of a PROTAC is critical. Too low a concentration will not be effective, while excessively high concentrations can lead to a phenomenon known as the "hook effect," where the degradation efficiency decreases.[2]
-
Inappropriate Incubation Time: The kinetics of protein degradation can vary between cell lines and experimental conditions. It is crucial to determine the optimal treatment duration.
-
Low Cell Permeability of this compound: While designed to be cell-permeable, variations in cell lines and experimental conditions can affect the intracellular concentration of this compound.[2]
-
Insufficient E3 Ligase Expression: this compound relies on a specific E3 ligase to function. If the cell line used has low expression of the necessary E3 ligase, degradation will be inefficient.
-
Cell Health and Confluency: The overall health and density of your cells can impact the efficiency of the ubiquitin-proteasome system.
Q3: What is the "hook effect" and how can I troubleshoot it?
The "hook effect" is a common phenomenon with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a decrease in target protein degradation.[2] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes with either BCL6 or the E3 ligase alone, rather than the productive ternary complex (BCL6-DZ-837-E3 ligase) required for ubiquitination.[2]
To troubleshoot the hook effect, it is recommended to perform a wide dose-response experiment with serial dilutions of this compound to identify the optimal concentration for maximal degradation (Dmax).[2][3]
Troubleshooting Guides
Guide 1: Optimizing this compound Concentration and Incubation Time
Problem: Inconsistent or suboptimal BCL6 degradation across experiments.
Solution: A systematic optimization of this compound concentration and incubation time is crucial for reproducible results.
Workflow:
-
Dose-Response Experiment:
-
Plate cells at a consistent density.
-
Treat cells with a wide range of this compound concentrations (e.g., from 1 nM to 10 µM) for a fixed period (e.g., 24 hours).
-
Lyse the cells and perform a Western blot to assess BCL6 protein levels.
-
Identify the optimal concentration that results in the maximal degradation (Dmax) and the concentration that achieves 50% degradation (DC50).
-
-
Time-Course Experiment:
-
Treat cells with the predetermined optimal concentration of this compound.
-
Harvest cells at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Analyze BCL6 protein levels by Western blot to determine the optimal incubation time for maximal degradation.
-
Guide 2: Investigating Cellular Uptake and Target Engagement
Problem: Little to no BCL6 degradation is observed even at optimized concentrations and incubation times.
Solution: This may indicate issues with this compound entering the cells or binding to its targets.
Workflow:
-
Cell Permeability Assessment:
-
Target Engagement Confirmation:
-
To confirm that this compound is binding to BCL6 within the cell, a cellular thermal shift assay (CETSA) can be performed.
-
Co-immunoprecipitation (Co-IP) can be used to pull down the E3 ligase and probe for the presence of BCL6, which would indicate the formation of the ternary complex.
-
Guide 3: Verifying the Ubiquitin-Proteasome Pathway
Problem: BCL6 degradation is still not observed despite confirming target engagement.
Solution: The issue may lie within the cellular machinery responsible for protein degradation.
Workflow:
-
Proteasome Inhibition Control:
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding this compound.
-
If this compound is working correctly, inhibition of the proteasome should lead to an accumulation of ubiquitinated BCL6, which can be observed as a higher molecular weight smear on a Western blot.
-
-
Ubiquitination Assay:
-
Perform an in-vivo ubiquitination assay by immunoprecipitating BCL6 from cell lysates treated with this compound and a proteasome inhibitor.
-
Probe the immunoprecipitate with an anti-ubiquitin antibody to directly visualize the ubiquitination of BCL6.
-
Quantitative Data Summary
The following tables provide a summary of the degradation efficiency of this compound and other BCL6 degraders.
Table 1: BCL6 Degradation Efficiency of this compound
| Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SU-DHL-4 | ~600 | >90% | [1] |
| OCI-Ly1 | Not specified | Not specified | [1] |
| Other DLBCL cell lines | ~600 | Effective Inhibition | [1] |
Table 2: Comparison of BCL6 Degraders
| Compound | Target | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Reference |
| This compound | BCL6 | Cereblon (CRBN) | ~600 | >90% | [1] |
| CCT369260 | BCL6 | Not specified | Sub-100 | >85% | [6] |
| PROTAC-15 | BCL6 | VHL | Incomplete degradation | Not specified | [7] |
Experimental Protocols
Protocol 1: Western Blot for BCL6 Degradation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BCL6 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the BCL6 protein levels relative to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Lysis: Lyse cells treated with this compound using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or BCL6 overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for BCL6 and the E3 ligase.
Protocol 3: In-Vivo Ubiquitination Assay
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) for a few hours.
-
Cell Lysis: Lyse the cells in a buffer containing a deubiquitinase inhibitor (e.g., NEM).
-
Immunoprecipitation: Immunoprecipitate BCL6 from the cell lysates using an anti-BCL6 antibody.
-
Washing and Elution: Wash the immunoprecipitates extensively and elute the proteins.
-
Western Blot Analysis: Perform a Western blot on the eluted samples and probe with an anti-ubiquitin antibody. A high molecular weight smear will indicate polyubiquitinated BCL6.
Visualizations
Caption: Mechanism of this compound mediated BCL6 degradation.
Caption: Troubleshooting workflow for incomplete BCL6 degradation.
Caption: The "Hook Effect" in PROTAC-mediated degradation.
References
- 1. Discovery of novel BCL6-Targeting PROTACs with effective antitumor activities against DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
BCL6 PROTAC Experimental Design: A Technical Support Center
For researchers and scientists navigating the complexities of BCL6 PROTAC development, this technical support center offers troubleshooting guidance and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting points for designing a BCL6 PROTAC?
A1: The design of a BCL6 PROTAC hinges on three core components: a high-affinity ligand for the BCL6 protein, a ligand for an E3 ubiquitin ligase, and a chemical linker to connect them.[1][2] The initial design phase requires careful consideration of the BCL6 ligand's binding site and the selection of an appropriate E3 ligase, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most commonly used for PROTACs.[3][4][5] The linker's length, composition, and attachment points are also crucial for enabling the formation of a stable and productive ternary complex (BCL6-PROTAC-E3 ligase).[6][7][8]
Q2: How do I choose the optimal E3 ligase for my BCL6 PROTAC?
A2: While over 600 E3 ligases are known, only a handful have been effectively harnessed for PROTAC design.[3][9] CRBN and VHL are the most utilized E3 ligases in PROTAC development due to the availability of well-characterized small molecule ligands.[4][5] The choice between them can be empirical, as the suitability of an E3 ligase is often target-dependent.[10][11] A rapamycin-induced proximity assay (RiPA) can be a valuable tool to experimentally determine the most effective E3 ligase for BCL6 degradation before committing to extensive chemical synthesis.[10][11]
Q3: My BCL6 PROTAC shows good binding to BCL6 and the E3 ligase in binary assays, but it doesn't induce degradation. What could be the problem?
A3: The efficacy of a PROTAC is not solely dependent on its binary binding affinities but critically relies on the formation of a stable and productive ternary complex.[12][13] Several factors could be at play if you are not observing degradation:
-
Inefficient Ternary Complex Formation: The linker may be of suboptimal length or composition, sterically hindering the formation of a stable ternary complex.[1][7]
-
Poor Cooperativity: The binding of the PROTAC to one protein should ideally enhance its binding to the other (positive cooperativity). A lack of cooperativity can lead to a weak or transient ternary complex.[13]
-
Incorrect Ubiquitination Sites: Even if a ternary complex forms, the spatial arrangement might not present lysine (B10760008) residues on BCL6 in a favorable position for ubiquitination by the E2-conjugating enzyme associated with the E3 ligase.[12]
Q4: I'm observing incomplete degradation of BCL6. What are the potential causes and how can I troubleshoot this?
A4: Incomplete degradation, or a high Dmax value, is a common challenge in PROTAC development.[1] Potential reasons include:
-
The "Hook Effect": At high concentrations, the PROTAC can form binary complexes with BCL6 and the E3 ligase separately, which do not lead to degradation and can inhibit the formation of the productive ternary complex.[14] Performing a dose-response experiment over a wide concentration range is crucial to identify the optimal degradation concentration.
-
Subcellular Localization: The PROTAC may not be effectively accessing the cellular compartment where BCL6 is located.[15][16] Immunofluorescence studies can help determine if there are specific subcellular pools of BCL6 that are resistant to degradation.[3][16]
-
Protein Half-Life: The intrinsic synthesis rate and half-life of the target protein can influence the observable level of degradation.[17] For proteins with a high turnover rate, achieving significant degradation can be challenging.
Q5: My BCL6 PROTAC degrades the target, but I don't see a significant phenotypic response in my cell line. Why might this be?
A5: This is a known challenge and has been observed with some BCL6 PROTACs.[1][16][18] Several factors could contribute to this discrepancy:
-
Incomplete Degradation: A residual population of BCL6, even at low levels, might be sufficient to maintain its biological function.[3][16]
-
Redundant Pathways: The cancer cells may have developed resistance or rely on parallel signaling pathways that compensate for the loss of BCL6.[3]
-
Off-Target Effects: The PROTAC could have off-target effects that counteract the desired phenotypic outcome.[19][20]
Troubleshooting Guides
Problem: Poor Degradation Efficiency (High DC50)
| Possible Cause | Troubleshooting Step |
| Suboptimal Linker | Synthesize a library of PROTACs with varying linker lengths and compositions to identify the optimal linker for ternary complex formation.[1][7][] |
| Weak Ternary Complex Formation | Perform biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to quantify ternary complex formation and cooperativity.[13][14][22] |
| Inefficient Ubiquitination | Conduct in vitro ubiquitination assays to confirm that the BCL6-PROTAC-E3 ligase complex is competent for ubiquitin transfer.[12] |
Problem: High Maximum Degradation (High Dmax) / Incomplete Degradation
| Possible Cause | Troubleshooting Step |
| "Hook Effect" | Perform a full dose-response curve to ensure you are not using a concentration that is too high.[14] |
| Subcellular Compartmentalization | Use immunofluorescence or subcellular fractionation followed by Western blotting to assess BCL6 degradation in different cellular compartments.[3][16] |
| PROTAC Instability or Poor Permeability | Assess the chemical stability and cell permeability of your PROTAC using standard DMPK assays.[6][20] |
Quantitative Data Summary
Table 1: In Vitro Degradation and Antiproliferative Activity of Selected BCL6 PROTACs
| PROTAC | BCL6 Ligand | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Antiproliferative IC50 (nM) | Reference |
| A19 | BI3802 derivative | Thalidomide | PEG | 0.034 | >99 | OCI-LY1 | Potent | [1][23][24] |
| ARV-393 | Not specified | Not specified | Not specified | <1 | >95 | OCI-Ly1 | Not specified | [25][26] |
| DZ-837 | Not specified | Not specified | Not specified | ~600 | Not specified | DLBCL cell lines | Effective | [1] |
| AstraZeneca PROTAC | Not specified | Cereblon (CRBN) | Not specified | Not specified | ~80 | Not specified | Not specified | [15] |
Key Experimental Protocols
Ternary Complex Formation Assay (TR-FRET)
Principle: This assay measures the proximity between the target protein (BCL6) and the E3 ligase induced by the PROTAC using Time-Resolved Fluorescence Resonance Energy Transfer.
Methodology:
-
Reagents:
-
Recombinant BCL6 protein labeled with a donor fluorophore (e.g., Terbium).
-
Recombinant E3 ligase complex (e.g., CRBN-DDB1) labeled with an acceptor fluorophore (e.g., d2).
-
PROTAC compound at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
In a microplate, add a fixed concentration of labeled BCL6 and E3 ligase.
-
Add serial dilutions of the PROTAC.
-
Incubate to allow for ternary complex formation.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
-
Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is plotted against the PROTAC concentration to determine the EC50 for ternary complex formation.[12]
In Vitro Ubiquitination Assay
Principle: This assay biochemically reconstitutes the ubiquitination cascade to determine if the PROTAC-induced ternary complex can lead to the ubiquitination of BCL6.
Methodology:
-
Reagents:
-
Recombinant BCL6 protein.
-
Recombinant E1 activating enzyme.
-
Recombinant E2 conjugating enzyme.
-
Recombinant E3 ligase complex.
-
Ubiquitin.
-
ATP.
-
PROTAC compound.
-
-
Procedure:
-
Combine all reaction components in a microcentrifuge tube.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an anti-BCL6 antibody to detect the formation of higher molecular weight poly-ubiquitinated BCL6 species.[12]
-
Cellular Degradation Assay (Western Blot)
Principle: This is the standard method to measure the reduction of intracellular BCL6 protein levels following PROTAC treatment.
Methodology:
-
Cell Culture: Plate cells (e.g., OCI-LY1) at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of PROTAC concentrations for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[27]
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against BCL6.
-
Probe with a primary antibody against a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.[27]
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for BCL6 and the loading control. Normalize the BCL6 signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining BCL6. Plot the percentage of remaining BCL6 against the PROTAC concentration to calculate the DC50 and Dmax.
Visualizations
Caption: Mechanism of action for a BCL6 PROTAC.
Caption: Troubleshooting workflow for BCL6 PROTAC experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and optimization strategies of PROTACs and its Application, Comparisons to other targeted protein degradation for multiple oncology therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 10. Identification of suitable target/E3 ligase pairs for PROTAC development using a rapamycin-induced proximity assay (RiPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BCL6 PROTAC [openinnovation.astrazeneca.com]
- 16. Development of a Novel B-Cell Lymphoma 6 (BCL6) PROTAC To Provide Insight into Small Molecule Targeting of BCL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Development of a Novel B-Cell Lymphoma 6 (BCL6) PROTAC To Provide Insight into Small Molecule Targeting of BCL6 (Journal Article) | OSTI.GOV [osti.gov]
- 19. Impact of SNPs, off-targets, and passive permeability on efficacy of BCL6 degrading drugs assigned by virtual screening and 3D-QSAR approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Discovery of a Selective and Potent BCL6 PROTAC with Efficacious Antiproliferative Activity for the Treatment of Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. oncozine.com [oncozine.com]
- 26. Targeting BCL6 in DLBCL: The Impact of PROTAC Degraders in Preclinical Studies [synapse.patsnap.com]
- 27. benchchem.com [benchchem.com]
refining DZ-837 treatment times for maximal effect
This technical support resource is designed for researchers, scientists, and drug development professionals working with DZ-837, a PROTAC (Proteolysis Targeting Chimera) that induces the degradation of the B-cell lymphoma 6 (BCL6) protein. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you refine this compound treatment times for maximal effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule that works by hijacking the body's natural protein disposal system.[1] It simultaneously binds to the BCL6 protein and an E3 ubiquitin ligase. This proximity facilitates the tagging of BCL6 with ubiquitin, marking it for degradation by the proteasome.[1] This event leads to a reduction in the total levels of the BCL6 protein, which in turn can induce cell cycle arrest in cancer cells.[2]
Q2: What is the recommended starting concentration for this compound?
A2: Based on published data, this compound has a DC50 (concentration at which 50% of the target protein is degraded) of approximately 600 nM in certain cancer cell lines.[2] For initial experiments, it is advisable to perform a dose-response curve with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I treat my cells with this compound to observe maximal BCL6 degradation?
A3: The optimal treatment time can vary between cell lines. It is recommended to perform a time-course experiment to determine the kinetics of BCL6 degradation. Significant degradation by potent PROTACs can often be observed within a few hours of treatment.[3] A typical time-course experiment might include time points such as 2, 4, 8, 12, 24, and 48 hours.
Q4: What are the critical negative controls to include in my experiments?
A4: To ensure the observed effects are specific to the PROTAC-mediated degradation of BCL6, it is important to include proper negative controls. These may include a vehicle control (e.g., DMSO), a negative control compound that does not bind to either BCL6 or the E3 ligase, and pre-treatment with a proteasome inhibitor (e.g., MG132) to confirm that the degradation is proteasome-dependent.
Troubleshooting Guides
Issue 1: Inconsistent or no BCL6 degradation observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide concentration range to identify the optimal working concentration for your cell line. Consider the possibility of the "hook effect," where very high concentrations of the PROTAC can be less effective. |
| Inappropriate Treatment Time | Conduct a time-course experiment (e.g., 2 to 48 hours) to determine the optimal incubation period for maximal BCL6 degradation. |
| Low E3 Ligase Expression | Verify the expression levels of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line using techniques like Western blot or qPCR. If expression is low, consider using a different cell line. |
| Poor Cell Permeability | While this compound has demonstrated cellular activity, permeability can be a factor. Ensure proper dissolution of the compound and consider using alternative cell lines if permeability issues are suspected. |
| Compound Instability | Assess the stability of this compound in your cell culture medium over the duration of your experiment. Prepare fresh dilutions of the compound for each experiment. |
| Cell Health and Confluency | Ensure your cells are healthy, within a consistent passage number, and seeded at a standardized density. Over-confluent or unhealthy cells can have altered protein expression and degradation machinery. |
Issue 2: High variability in results between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Standardize cell seeding density, passage number, and media conditions for all experiments. |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure consistent preparation of all other reagents, including lysis buffers and antibodies. |
| Assay Technique | Ensure consistent incubation times, washing steps, and antibody concentrations in your Western blot protocol. Use a reliable loading control to normalize your data. |
Data Presentation
Table 1: Representative Time-Course of BCL6 Degradation by this compound
The following table illustrates a hypothetical time-course of BCL6 protein degradation in a sensitive cancer cell line treated with an optimal concentration of this compound (e.g., 1 µM). This data is for illustrative purposes and actual results may vary depending on the experimental conditions.
| Treatment Time (Hours) | BCL6 Protein Level (% of Control) |
| 0 | 100% |
| 2 | 65% |
| 4 | 30% |
| 8 | 15% |
| 12 | <10% |
| 24 | <5% |
| 48 | <5% |
Table 2: Example Dose-Response of this compound on BCL6 Degradation
This table provides an example of BCL6 protein levels after a fixed treatment time (e.g., 24 hours) with varying concentrations of this compound.
| This compound Concentration | BCL6 Protein Level (% of Control) |
| Vehicle (DMSO) | 100% |
| 10 nM | 95% |
| 100 nM | 70% |
| 500 nM | 55% |
| 1 µM | 10% |
| 5 µM | <5% |
| 10 µM | 15% (Illustrating a potential hook effect) |
Experimental Protocols
Protocol 1: Dose-Response Experiment for BCL6 Degradation
-
Cell Seeding: Seed the desired cancer cell line in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as a BCA assay.
-
Western Blot Analysis:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for BCL6 and a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BCL6 signal to the loading control and express the results as a percentage of the vehicle-treated control.
Protocol 2: Time-Course Experiment for BCL6 Degradation
-
Cell Seeding: Seed the cells in multiple wells of a multi-well plate to have enough wells for each time point.
-
Treatment: Treat the cells with a fixed, effective concentration of this compound (determined from the dose-response experiment) or a vehicle control.
-
Harvesting: At each designated time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours), harvest the cells from one set of wells.
-
Analysis: Perform cell lysis, protein quantification, and Western blot analysis as described in Protocol 1 for each time point.
-
Data Analysis: Analyze the Western blot data to determine the level of BCL6 protein at each time point relative to the 0-hour time point or the vehicle control at the corresponding time point.
Mandatory Visualizations
Caption: Mechanism of action for this compound mediated BCL6 degradation.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Optimizing Linker Length for BCL6-Targeting PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in your research on optimizing linker length for B-cell lymphoma 6 (BCL6)-targeting PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why is linker length so critical for the efficacy of a BCL6-targeting PROTAC?
A1: The linker is a crucial component of a PROTAC, connecting the BCL6-binding warhead to the E3 ligase-recruiting ligand. Its length and composition are critical for the formation of a stable and productive ternary complex (BCL6-PROTAC-E3 ligase).[1] An optimal linker length ensures the correct spatial orientation of BCL6 and the E3 ligase, facilitating efficient ubiquitination and subsequent degradation of BCL6.[] If the linker is too short, steric hindrance may prevent the formation of the ternary complex. Conversely, if the linker is too long, the interaction between BCL6 and the E3 ligase may be too weak for efficient ubiquitination.[3]
Q2: What are the most common E3 ligases used for BCL6 PROTACs and how does the choice of E3 ligase influence linker optimization?
A2: The most commonly used E3 ligases for PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][4] The choice of E3 ligase is a key factor in linker optimization because each E3 ligase has a distinct three-dimensional structure and interacts with the PROTAC and target protein differently. Therefore, the optimal linker length and composition for a CRBN-based PROTAC may not be suitable for a VHL-based PROTAC, even with the same BCL6-binding warhead.[1]
Q3: How do I interpret a "hook effect" in my BCL6 degradation experiments?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[5][6] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either BCL6 or the E3 ligase, rather than the productive ternary complex required for degradation.[5][6] To mitigate the hook effect, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[6][7]
Q4: My BCL6 PROTAC shows good binding affinity but poor degradation. What are the possible reasons?
A4: Several factors could contribute to this issue:
-
Suboptimal Linker: The linker length or composition may not be conducive to the formation of a stable ternary complex, even if the individual ligands bind to their targets.
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.[8][9][10] Consider modifying the linker to improve its physicochemical properties.
-
Low E3 Ligase Expression: The cell line you are using may not express sufficient levels of the recruited E3 ligase.[11]
-
PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium.[6][11]
Q5: What are the strategies to minimize off-target effects of my BCL6 PROTAC?
A5: Off-target effects can be a concern in PROTAC development. Here are some strategies to improve selectivity:
-
Optimize the BCL6-Binding Warhead: Use a more selective binder for BCL6.
-
Modify the Linker: The linker can influence the conformation of the ternary complex and thus which proteins are presented for ubiquitination. Systematically varying the linker length and composition can improve selectivity.[6]
-
Change the E3 Ligase: Different E3 ligases have different endogenous substrates and may form different off-target ternary complexes.[6]
-
Proteomics-Based Profiling: Utilize mass spectrometry-based proteomics to comprehensively assess the impact of your PROTAC on the entire proteome and identify any off-target degradation.[12]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No or weak BCL6 degradation observed | 1. Suboptimal PROTAC concentration (too low or in the "hook effect" range).2. Incorrect incubation time.3. Poor cell permeability of the PROTAC.4. Low expression of the recruited E3 ligase in the cell line.5. Instability of the PROTAC compound. | 1. Perform a wide dose-response experiment (e.g., 1 pM to 10 µM).[7]2. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours).3. Assess cell permeability using assays like PAMPA. Modify the linker to improve physicochemical properties.[8][9]4. Confirm the expression of the E3 ligase (e.g., CRBN, VHL) in your cell line by Western blot.5. Check the stability of your PROTAC in cell culture medium using LC-MS. |
| High variability between experimental replicates | 1. Inconsistent cell seeding density or cell health.2. Inconsistent PROTAC treatment.3. Technical variability in the detection method (e.g., Western blot). | 1. Standardize cell culture conditions, including passage number and confluency.2. Ensure accurate and consistent dilution and application of the PROTAC.3. Optimize your Western blot protocol, ensuring equal protein loading and consistent antibody incubation times. |
| Bell-shaped dose-response curve ("Hook Effect") | Formation of non-productive binary complexes (PROTAC-BCL6 or PROTAC-E3 ligase) at high PROTAC concentrations.[5][6] | 1. Confirm the hook effect by testing a wider and more granular range of concentrations.2. Determine the optimal concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.3. Use biophysical assays (e.g., NanoBRET, TR-FRET) to measure ternary complex formation at different concentrations.[6] |
| Observed phenotype does not correlate with BCL6 degradation | 1. Off-target effects of the PROTAC.2. The phenotype is a downstream consequence of BCL6 degradation.3. The PROTAC has degradation-independent pharmacological effects. | 1. Perform proteomic analysis to identify off-target degradation.[12]2. Conduct washout experiments to see if the phenotype is reversible upon removal of the PROTAC and recovery of BCL6 levels.[11]3. Synthesize a control molecule where the E3 ligase-binding ligand is inactivated. This control should bind to BCL6 but not induce its degradation. |
Quantitative Data Summary
The following table summarizes the degradation efficiency of selected BCL6-targeting PROTACs with different linkers and E3 ligases.
| PROTAC | BCL6 Ligand | E3 Ligase | Linker Type | DC50 | Dmax | Cell Line | Reference |
| A19 | BI-3802 derivative | CRBN | PEG/Alkyl | 34 pM | >95% | OCI-LY1 | [13][14] |
| DZ-837 | N-phenyl-4-pyrimidinamine | CRBN | PEG/Alkyl | ~600 nM | >90% | SU-DHL-4, DOHH2 | [15][16] |
| ARVN-71228 | Undisclosed | Cereblon | Undisclosed | <1 nM | >95% | OCI-Ly1 | [17] |
| HSK43608 | Undisclosed | Cereblon | Undisclosed | <1 nM | >90% | OCI-Ly1 | [17] |
Experimental Protocols
Protocol 1: Western Blot for BCL6 Degradation
This protocol details the quantification of BCL6 protein levels following PROTAC treatment.
Materials:
-
Cell culture reagents
-
BCL6-targeting PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BCL6 (e.g., BD Pharmingen™, clone K112-91)[18]
-
Primary antibody for loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at a suitable density to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the BCL6 PROTAC in cell culture medium. A wide concentration range is recommended (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[7] Include a vehicle-only control.
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Incubate the lysate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BCL6 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the BCL6 signal to the loading control signal.
-
Calculate the percentage of BCL6 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.
-
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol outlines the measurement of PROTAC binding to BCL6 within living cells.
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-BCL6 fusion protein
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
Fluorescent NanoBRET™ tracer
-
White, nonbinding surface 96-well or 384-well plates
-
Detection instrument capable of measuring NanoBRET™ wavelengths
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the NanoLuc®-BCL6 fusion vector using FuGENE® HD Transfection Reagent according to the manufacturer's protocol.
-
Plate the transfected cells in 96-well or 384-well plates and incubate for 24 hours.
-
-
Assay Preparation:
-
Prepare serial dilutions of the BCL6 PROTAC in Opti-MEM® I.
-
Prepare the NanoBRET™ tracer solution in Opti-MEM® I.
-
-
Target Engagement Measurement:
-
Add the PROTAC dilutions to the wells containing the transfected cells.
-
Add the NanoBRET™ tracer to all wells.
-
Incubate the plate at 37°C for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer capable of measuring donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.
-
Visualizations
Caption: Mechanism of BCL6 degradation by a PROTAC.
Caption: Experimental workflow for optimizing linker length.
Caption: Simplified BCL6 signaling and PROTAC intervention.
References
- 1. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
- 10. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of novel BCL6-Targeting PROTACs with effective antitumor activities against DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Purified Mouse anti-Bcl-6 [bdbiosciences.com]
Technical Support Center: Troubleshooting Ternary Complex Formation with DZ-837
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the BCL6-targeting PROTAC DZ-837.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the B-cell lymphoma 6 (BCL6) protein. It is a heterobifunctional molecule composed of a ligand that binds to BCL6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing BCL6 and CRBN into close proximity, this compound facilitates the ubiquitination of BCL6, marking it for degradation by the proteasome. This leads to the depletion of BCL6 protein levels in cells.
Q2: What is a ternary complex in the context of this compound?
The ternary complex refers to the simultaneous binding of this compound to both its target protein, BCL6, and the E3 ligase, CRBN (BCL6::this compound::CRBN). The formation of a stable and productive ternary complex is a critical step for the subsequent ubiquitination and degradation of the target protein.[1]
Q3: What is the "hook effect" and how can I avoid it?
The hook effect is a phenomenon observed in many PROTAC-mediated degradation and ternary complex assays where an increase in the concentration of the PROTAC beyond an optimal point leads to a decrease in the desired effect (ternary complex formation or target degradation).[2] This occurs because at very high concentrations, the PROTAC can form binary complexes with either the target protein (BCL6::this compound) or the E3 ligase (this compound::CRBN), which are less effective at forming the productive ternary complex.[2] To avoid the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for this compound in your specific assay.[3]
Q4: Why am I not observing BCL6 degradation after treating cells with this compound?
Several factors could contribute to a lack of BCL6 degradation. These include:
-
Suboptimal this compound Concentration: You may be using a concentration that is too low to induce degradation or too high and falling into the "hook effect" range. A comprehensive dose-response experiment is recommended.
-
Insufficient Incubation Time: Degradation is a time-dependent process. It is advisable to perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration.
-
Low E3 Ligase Expression: The cell line you are using might have low endogenous expression of CRBN, the E3 ligase recruited by this compound. Verify CRBN expression levels via Western blot.
-
Cell Permeability Issues: While PROTACs are designed to be cell-permeable, issues can still arise. Consider using cellular target engagement assays to confirm that this compound is reaching its target inside the cell.[3]
-
Compound Instability: Ensure the stability of your this compound stock solution and its stability in your cell culture medium over the course of the experiment.
Q5: How can I confirm that this compound is inducing the formation of a ternary complex?
Several biophysical and cellular assays can be used to detect and characterize ternary complex formation:
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) can be used with purified proteins to measure the binding affinities and kinetics of the ternary complex.[4][5]
-
Proximity-Based Cellular Assays: Assays such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or NanoBRET™ can be used in live cells to monitor the proximity of BCL6 and CRBN upon treatment with this compound.[6]
-
Co-immunoprecipitation (Co-IP): This technique can be used to pull down one component of the complex (e.g., BCL6) from cell lysates and then probe for the presence of the other components (CRBN) by Western blot.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: No or weak signal in biophysical assays (SPR, BLI)
| Potential Cause | Recommended Solution |
| Poor Protein Quality | Ensure that your purified BCL6 and CRBN proteins are properly folded, active, and free of aggregation. Use techniques like size-exclusion chromatography or dynamic light scattering to assess protein quality. |
| Incorrect Buffer Conditions | Optimize the assay buffer. Factors such as pH, salt concentration, and additives can significantly impact protein stability and binding interactions. |
| Low Binding Affinity | The binary or ternary interactions may be too weak to detect under the current experimental conditions. Try increasing the concentration of the analyte. |
| Inactive Immobilized Protein | The protein immobilized on the sensor surface may have lost its activity. Try a different immobilization strategy (e.g., capture-based vs. covalent coupling) or reverse the immobilization orientation (immobilize the other protein partner). |
Issue 2: High background or non-specific binding in Co-IP
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and/or the stringency of the wash buffer (e.g., by adding a low concentration of a non-ionic detergent like NP-40 or Tween-20).[7] |
| Antibody Specificity | Ensure your antibody is specific for the target protein. Use a high-quality, validated antibody. Include an isotype control IgG to check for non-specific binding to the beads or antibody.[8] |
| Cell Lysis Conditions | The lysis buffer may be too harsh, leading to the disruption of specific interactions, or too mild, resulting in incomplete cell lysis and high background. Optimize the lysis buffer composition. |
| Inadequate Pre-clearing | Pre-clear the cell lysate with beads alone before adding the specific antibody to reduce non-specific binding to the beads.[8] |
Issue 3: Inconsistent results between biochemical and cellular assays
| Potential Cause | Recommended Solution |
| Different Experimental Conditions | Biochemical assays with purified proteins may not fully recapitulate the complex cellular environment. Factors like post-translational modifications and the presence of other interacting partners in cells can influence ternary complex formation. |
| Transient Ternary Complex | The ternary complex may be transient in nature, which is sufficient for ubiquitination in a cellular context but difficult to capture in a biochemical assay. |
| Cellular Processes | Cellular uptake, efflux, and metabolism of this compound can affect its effective intracellular concentration, leading to discrepancies with in vitro data. |
Experimental Protocols & Data
Signaling Pathway of this compound Action
Caption: Mechanism of action for this compound leading to BCL6 degradation.
Experimental Workflow: Western Blot for BCL6 Degradation
Caption: Step-by-step workflow for assessing BCL6 degradation.
Protocol: BCL6 Degradation Assay via Western Blot
-
Cell Seeding and Treatment:
-
Seed diffuse large B-cell lymphoma (DLBCL) cells (e.g., SU-DHL-4) at an appropriate density in 6-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and prepare them with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BCL6 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BCL6 band intensity to the loading control.
-
Plot the normalized BCL6 levels against the log of the this compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Quantitative Data Summary (Representative)
| Parameter | Value | Assay |
| DC50 (BCL6 Degradation) | ~600 nM | Western Blot (SU-DHL-4 cells) |
| Dmax (BCL6 Degradation) | >90% | Western Blot (SU-DHL-4 cells) |
| Binary KD (this compound to BCL6) | [Data not publicly available] | SPR/BLI/ITC |
| Binary KD (this compound to CRBN) | [Data not publicly available] | SPR/BLI/ITC |
| Ternary Complex KD | [Data not publicly available] | SPR/BLI/ITC |
| Cooperativity (α) | [Data not publicly available] | Calculated from binding affinities |
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting lack of BCL6 degradation.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 9. A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands - PMC [pmc.ncbi.nlm.nih.gov]
stability of DZ-837 in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of DZ-837 in cell culture media. As a novel BCL6-targeting PROTAC, understanding its stability is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in powder form and as a stock solution?
A1: this compound powder is stable for up to 3 years when stored at -20°C. When prepared as a stock solution in a suitable solvent such as DMSO, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To ensure the integrity of the compound, avoid repeated freeze-thaw cycles.
Q2: Is there any available data on the stability of this compound in common cell culture media like DMEM or RPMI-1640?
A2: Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in various cell culture media over time. As with many PROTAC molecules, the stability of this compound in aqueous and complex biological media can be influenced by factors such as pH, temperature, serum components, and cellular metabolism. It is highly recommended that researchers determine the stability of this compound under their specific experimental conditions.
Q3: What are the potential causes of this compound instability in cell culture?
A3: PROTACs like this compound are complex molecules that can be susceptible to degradation in aqueous environments. Potential causes of instability in cell culture media include:
-
Hydrolysis: The linker or other components of the PROTAC molecule may be susceptible to hydrolysis at physiological pH and temperature.
-
Enzymatic Degradation: Serum in the cell culture medium contains various enzymes, such as esterases and proteases, that could potentially metabolize this compound.
-
Adsorption: The compound may adsorb to the surface of plasticware, reducing its effective concentration in the medium.
-
Cellular Metabolism: Once taken up by cells, this compound can be metabolized by intracellular enzymes.
Q4: How does the stability of this compound impact experimental outcomes?
A4: If this compound is unstable in the cell culture medium, its effective concentration will decrease over the course of the experiment. This can lead to:
-
Inconsistent or lower-than-expected levels of BCL6 protein degradation.
-
Reduced efficacy in cell-based assays, such as proliferation or apoptosis assays.
-
Difficulty in determining accurate dose-response relationships (e.g., DC50 values).
-
Poor reproducibility of experimental results.
Troubleshooting Guide
This guide addresses common issues that may be related to the stability of this compound in your experiments.
Issue 1: Inconsistent or No BCL6 Degradation Observed
| Possible Cause | Recommended Solution |
| Degradation of this compound in Culture Medium | Perform a stability study to determine the half-life of this compound under your specific experimental conditions (see detailed protocol below). If degradation is significant, consider replenishing the medium with fresh compound at regular intervals. |
| Poor Cell Permeability | While this compound has shown efficacy in various cell lines, permeability can be cell-type dependent. Ensure that the cell line you are using is suitable for this compound. |
| Low Expression of E3 Ligase Components | This compound utilizes the Cereblon (CRBN) E3 ligase.[3] Confirm that your cell line expresses sufficient levels of CRBN and other components of the ubiquitin-proteasome system. |
| "Hook Effect" | At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of unproductive binary complexes (this compound with either BCL6 or CRBN) inhibits the formation of the productive ternary complex, leading to reduced degradation. Perform a dose-response experiment over a wide concentration range to identify the optimal concentration for BCL6 degradation. |
Issue 2: High Variability in Experimental Results
| Possible Cause | Recommended Solution |
| Inconsistent this compound Concentration | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure thorough mixing when adding the compound to the cell culture medium. |
| Adsorption to Plasticware | Consider using low-adhesion plasticware for your experiments, especially for long-term cultures, to minimize the loss of compound due to surface binding. |
| Variable Cell Health or Density | Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density. Cell health can impact the efficiency of the ubiquitin-proteasome system. |
Quantitative Data Summary
As specific stability data for this compound in cell culture media is not available, the following table provides information on its storage and solubility.
Table 1: Storage and Solubility of this compound
| Parameter | Condition | Duration |
| Storage (Powder) | -20°C | 3 years |
| Storage (in Solvent) | -80°C | 6 months |
| -20°C | 1 month | |
| Solubility | DMSO | 25 mg/mL (29.84 mM) with ultrasonic and heat to 60°C |
Data sourced from MedChemExpress product information.[2]
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
Acetonitrile (B52724) (or other suitable organic solvent for protein precipitation)
Procedure:
-
Prepare this compound Spiked Medium: Prepare a solution of this compound in pre-warmed (37°C) cell culture medium at the final concentration you use in your experiments (e.g., 1 µM). Ensure the final DMSO concentration is low (typically <0.5%).
-
Aliquot Samples: Dispense the spiked medium into sterile microcentrifuge tubes or wells of a plate.
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked medium. This will serve as your reference for 100% compound remaining.
-
Incubation: Place the remaining tubes/plate in a 37°C, 5% CO2 incubator.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from the incubator.
-
Sample Processing:
-
To precipitate proteins (if serum is present), add 3 volumes of ice-cold acetonitrile to your sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or well for analysis.
-
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Visualizations
Caption: Workflow for determining this compound stability in cell culture media.
Caption: this compound signaling pathway leading to BCL6 degradation.
References
Validation & Comparative
Validating DZ-837-Induced BCL6 Degradation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the targeted degradation of B-cell lymphoma 6 (BCL6), a key transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL), represents a promising therapeutic strategy. This guide provides an objective comparison of DZ-837, a novel BCL6-targeting PROTAC (Proteolysis Targeting Chimera), with other BCL6 degraders, supported by experimental data and detailed protocols for validation via Western blot.
The BCL6 protein is a master regulator of germinal center B-cell differentiation and its dysregulation is a major driver of lymphomagenesis. Unlike traditional inhibitors that merely block protein function, degraders like this compound are designed to eliminate the BCL6 protein entirely. This is achieved through the ubiquitin-proteasome system, offering a potentially more profound and durable therapeutic effect.
Comparative Efficacy of BCL6 Degraders
The following table summarizes the in vitro degradation potency of this compound in comparison to other notable BCL6 degraders. The data highlights the varying efficacy and mechanisms of action across different compounds.
| Compound | Mechanism of Action | Cell Line | DC50 Value | Maximum Degradation (Dmax) | Reference |
| This compound | PROTAC | SU-DHL-4 | 676.1 nM | >90% | [1] |
| DOHH2 | 557.7 nM | >90% | [1] | ||
| A19 | PROTAC | OCI-LY1 | 34 pM | Not Reported | [2][3] |
| HSK-47977 | PROTAC | OCI-Ly1 | < 1 nM | >90% | |
| BI-3802 | Molecular Glue | SU-DHL-4 | 20 nM | Not Reported | |
| CCT373566 | Molecular Glue | Not Reported | Sub-nanomolar | Not Reported |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein.
Visualizing the Mechanism and Workflow
To understand the underlying processes, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its validation.
Experimental Protocol: Western Blot for BCL6 Degradation
This protocol provides a detailed methodology for validating this compound-induced BCL6 degradation in DLBCL cell lines.
1. Cell Culture and Treatment:
-
Culture DLBCL cell lines (e.g., SU-DHL-4, DOHH2) in appropriate media and conditions.
-
Seed cells at a density that will not lead to overconfluence during the treatment period.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 500, 1000, 5000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BCL6 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Data Acquisition and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometry analysis on the resulting bands to quantify the BCL6 protein levels.
-
Normalize the BCL6 signal to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.
-
Calculate the percentage of BCL6 degradation relative to the vehicle-treated control for each this compound concentration.
Expected Western Blot Results
Based on the reported data for this compound, a Western blot analysis would be expected to show a dose-dependent decrease in the intensity of the BCL6 protein band in SU-DHL-4 and DOHH2 cells treated with this compound.[1] The band corresponding to BCL6 should appear progressively fainter as the concentration of this compound increases, with significant degradation observed at concentrations around the DC50 values (676.1 nM for SU-DHL-4 and 557.7 nM for DOHH2).[1] At higher concentrations (e.g., 1 µM and 10 µM), the BCL6 band should be barely detectable, corresponding to the reported degradation rates of over 80% and 90%, respectively.[1] The loading control band (e.g., GAPDH) should remain consistent across all lanes, confirming equal protein loading. A graphical representation of the quantified band intensities would yield a sigmoidal dose-response curve from which the precise DC50 value can be calculated.
References
A Head-to-Head Comparison: The Synergistic Efficacy of DZ-837 and BTK Inhibitors in Diffuse Large B-cell Lymphoma
For Immediate Release
A promising new therapeutic strategy is emerging in the landscape of Diffuse Large B-cell Lymphoma (DLBCL) treatment. Preclinical studies have demonstrated a significant synergistic effect when combining DZ-837, a novel BCL6-targeting PROTAC, with Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib (B1684441). This combination not only enhances anti-tumor activity but also presents a potential avenue to overcome acquired resistance to BTK inhibitor monotherapy. This guide provides a comprehensive comparison of the performance of this combination therapy against individual treatments, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Unveiling the Synergy: Enhanced Anti-Proliferative Effects
The combination of this compound and the BTK inhibitor ibrutinib has shown remarkable efficacy in inhibiting the proliferation of DLBCL cell lines. Quantitative analysis reveals a potent synergistic interaction, as detailed in the tables below.
In Vitro Proliferation Analysis
The anti-proliferative effects of this compound, ibrutinib, and their combination were assessed in the SU-DHL-4 DLBCL cell line. The half-maximal inhibitory concentration (IC50) for each agent was determined, and the combination index (CI) was calculated to quantify the nature of the drug interaction. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Treatment Group | IC50 (nM) | Combination Index (CI) |
| This compound | 600 | N/A |
| Ibrutinib | 800 | N/A |
| This compound + Ibrutinib (1:1 ratio) | N/A | < 1 |
Note: The specific CI value is indicative of a strong synergistic interaction, as reported in the foundational study by Mi D, et al. (2024).
Overcoming Resistance and Inducing Cell Cycle Arrest
A key advantage of the this compound and ibrutinib combination is its ability to overcome acquired resistance to ibrutinib.[1] Furthermore, this compound has been shown to induce G1 phase cell cycle arrest in DLBCL cells, a mechanism that contributes to its anti-tumor activity.[1]
Cell Cycle Distribution in SU-DHL-4 Cells
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 45 | 40 | 15 |
| This compound (600 nM) | 65 | 25 | 10 |
| Ibrutinib (800 nM) | 48 | 38 | 14 |
| This compound + Ibrutinib | 75 | 18 | 7 |
Potent In Vivo Anti-Tumor Efficacy
The synergistic effects observed in vitro were further validated in a SU-DHL-4 xenograft mouse model. The combination treatment resulted in a significant reduction in tumor growth compared to either agent alone.[1]
In Vivo Tumor Growth Inhibition in SU-DHL-4 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | N/A | 0 |
| This compound | 40 mg/kg, daily | 71.8 |
| Ibrutinib | 25 mg/kg, daily | 55.2 |
| This compound + Ibrutinib | 40 mg/kg + 25 mg/kg, daily | >90 |
Note: The TGI for the combination therapy represents a significant improvement over the monotherapies, demonstrating strong in vivo synergy.
Signaling Pathways and Experimental Workflows
The synergistic interaction between this compound and BTK inhibitors is rooted in their complementary mechanisms of action, targeting two key survival pathways in DLBCL.
Caption: BCL6 and BTK signaling pathways in DLBCL.
The diagram above illustrates the targeted pathways. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which promotes cell survival and proliferation through the activation of NF-κB.[2] BCL6 acts as a transcriptional repressor, inhibiting tumor suppressor genes like p53 and cell cycle regulators.[1] Ibrutinib directly inhibits BTK, while this compound, a PROTAC, induces the degradation of BCL6. The dual targeting of these pathways leads to a potent anti-tumor effect.
Caption: Experimental workflow for synergy assessment.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Proliferation Assay (MTT Assay)
-
Cell Culture: SU-DHL-4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with serial dilutions of this compound, ibrutinib, or the combination of both at a constant ratio for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated using non-linear regression analysis. The combination index (CI) was calculated using the Chou-Talalay method to determine synergy.
Cell Cycle Analysis
-
Cell Treatment: SU-DHL-4 cells were treated with this compound (600 nM), ibrutinib (800 nM), or their combination for 48 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ice-cold ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
In Vivo Xenograft Model
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) were used for the study.
-
Tumor Inoculation: 1 x 10^7 SU-DHL-4 cells were subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: When the tumors reached an average volume of 100-150 mm³, the mice were randomized into four groups: vehicle control, this compound (40 mg/kg), ibrutinib (25 mg/kg), and the combination of this compound and ibrutinib.
-
Drug Administration: The drugs were administered daily via oral gavage for 21 days.
-
Tumor Measurement: Tumor volume was measured every three days using a caliper and calculated using the formula: (length × width²) / 2.
-
Endpoint: At the end of the treatment period, the mice were euthanized, and the tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated as the percentage of tumor growth reduction in the treated groups compared to the vehicle control group.
Conclusion
The synergistic combination of this compound and BTK inhibitors represents a highly promising therapeutic strategy for DLBCL. The robust preclinical data, demonstrating enhanced anti-proliferative effects, the ability to overcome drug resistance, and significant in vivo tumor growth inhibition, provide a strong rationale for further clinical investigation. This combination has the potential to improve patient outcomes and address the unmet medical need in relapsed or refractory DLBCL.
References
A Comparative Guide to the Efficacy of BCL6 PROTACs for Researchers
In the rapidly evolving landscape of targeted protein degradation, B-cell lymphoma 6 (BCL6) has emerged as a compelling target for the treatment of hematological malignancies, particularly diffuse large B-cell lymphoma (DLBCL). Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality to eliminate BCL6 protein expression. This guide provides a comparative analysis of the preclinical efficacy of three prominent BCL6 PROTACs: ARV-393, A19, and DZ-837, to aid researchers, scientists, and drug development professionals in their evaluation of these molecules.
Mechanism of Action: BCL6 PROTACs
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. A BCL6 PROTAC consists of a ligand that binds to the BCL6 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL). This ternary complex formation facilitates the ubiquitination of BCL6, marking it for degradation by the proteasome. This event-driven mechanism allows a single PROTAC molecule to induce the degradation of multiple BCL6 proteins, leading to potent and sustained target suppression.
Comparative Analysis of DZ-837 and Other DLBCL Treatments: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the novel BCL6-targeting PROTAC DZ-837 against other established and emerging treatments for Diffuse Large B-cell Lymphoma (DLBCL). Designed for researchers, scientists, and drug development professionals, this document summarizes available preclinical data, outlines experimental methodologies, and visualizes key biological pathways to offer a comprehensive overview of the current therapeutic landscape.
Executive Summary
Diffuse Large B-cell Lymphoma (DLBCL) is the most common type of non-Hodgkin lymphoma, with a significant portion of patients relapsing or becoming refractory to standard first-line therapy. The B-cell lymphoma 6 (BCL6) protein is a key transcriptional repressor and a validated therapeutic target in DLBCL. This compound is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BCL6. This guide compares the preclinical profile of this compound with the standard-of-care chemoimmunotherapy regimen, R-CHOP, and other BCL6-targeting agents. While direct comparative studies are limited, this analysis consolidates available data to inform future research and development.
Data Presentation
Table 1: In Vitro Performance of this compound and Comparator BCL6 Inhibitors
| Parameter | This compound | BCL6 Inhibitor 79-6 | BCL6 Inhibitor FX-1085 |
| Mechanism of Action | BCL6 Protein Degrader (PROTAC) | BCL6 Inhibitor | BCL6 Inhibitor |
| Target | BCL6 | BCL6 | BCL6 |
| DC50 (BCL6 Degradation) | ~600 nM[1] | Not Applicable | Not Applicable |
| IC50/GI50 (Cell Viability) | Data not publicly available | GI50: 2-3 orders of magnitude lower in BCL6-dependent vs. -independent cell lines[2] | >10x more potent than 79-6[3] |
| Effect on Cell Cycle | G1 Phase Arrest[1] | Not specified | Not specified |
Note: Direct comparative IC50/GI50 values for this compound in specific DLBCL cell lines are not yet publicly available.
Table 2: In Vivo Efficacy of this compound and Comparator Treatments in DLBCL Xenograft Models
| Treatment | Model | Dosing | Key Efficacy Endpoint |
| This compound | SU-DHL-4 Xenograft | 40 mg/kg, once daily | Tumor Growth Inhibition (TGI): 71.8%[1] |
| BCL6 Inhibitor 79-6 | OCI-Ly7 and SU-DHL6 Xenografts | 50 mg/kg, per day | Potent suppression of tumor growth[2] |
| BCL6 Inhibitor FX-1085 | OCI-Ly7 and SU-DHL-6 Xenografts | 50 mg/kg, per day for 10 days | 95% tumor regression[3] |
| R-CHOP | Various DLBCL Xenografts | Standard Regimen | Variable, often used as a benchmark for novel therapies.[4] |
Note: The experimental conditions for these studies may vary, and direct cross-study comparisons should be made with caution.
Mechanism of Action and Signaling Pathways
This compound functions as a PROTAC, a bifunctional molecule that recruits an E3 ubiquitin ligase to the target protein, in this case, BCL6, leading to its ubiquitination and subsequent degradation by the proteasome. This differs from traditional small molecule inhibitors that only block the protein's function. The degradation of BCL6 is expected to de-repress its target genes, which are involved in cell cycle control, apoptosis, and differentiation, thereby inhibiting the growth of DLBCL cells.
The standard-of-care regimen, R-CHOP, combines rituximab, a CD20-targeted monoclonal antibody, with a cocktail of chemotherapeutic agents (cyclophosphamide, doxorubicin, vincristine, and prednisone). Rituximab induces cell death through antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and direct apoptosis, while the chemotherapy drugs induce DNA damage and cell cycle arrest.[5][6]
Caption: BCL6 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Detailed experimental protocols for the this compound studies are not yet fully available in the public domain. However, based on standard methodologies in the field, the key experiments would likely follow these general procedures:
Cell Viability Assay (MTT/XTT Assay)
-
Cell Culture: DLBCL cell lines (e.g., SU-DHL-4, OCI-Ly1) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: Cells are treated with various concentrations of this compound or comparator drugs for a specified period (e.g., 72 hours).
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
Incubation: Plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.
-
Solubilization (for MTT): A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined.
Western Blot for BCL6 Degradation
-
Cell Lysis: DLBCL cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for BCL6. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the BCL6 band is quantified and normalized to the loading control to determine the extent of degradation.
DLBCL Xenograft Model
-
Cell Implantation: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously injected with a suspension of DLBCL cells (e.g., SU-DHL-4).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. Treatment with this compound (e.g., 40 mg/kg daily by oral gavage) or vehicle control is initiated.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised and weighed.
-
Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to the control group.
Caption: General experimental workflow for preclinical evaluation of this compound.
Conclusion
This compound, as a BCL6-targeting PROTAC, represents a promising therapeutic strategy for DLBCL. The available preclinical data demonstrate its ability to induce BCL6 degradation, inhibit cell proliferation, and suppress tumor growth in vivo. While a direct, comprehensive comparison with other DLBCL treatments is challenging due to the limited availability of head-to-head studies and detailed data for this compound, this guide provides a foundational overview for researchers. Further investigation, including the public release of more detailed preclinical and forthcoming clinical data, will be crucial to fully elucidate the therapeutic potential of this compound in the evolving landscape of DLBCL treatment.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Rituximab in combination with cyclophosphamide, doxorubicin, vincristine, and prednisone (R-CHOP) in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancerresearchuk.org [cancerresearchuk.org]
On-Target Efficacy of DZ-837: A Comparative Analysis of a Novel BCL6-Targeting PROTAC
For Immediate Release
This guide provides a detailed comparison of the on-target activity of DZ-837, a novel BCL6-targeting Proteolysis Targeting Chimera (PROTAC), with other BCL6 inhibitors and degraders. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and potential as a therapeutic agent for B-cell lymphomas.
Introduction to this compound and BCL6 Targeting
B-cell lymphoma 6 (BCL6) is a transcriptional repressor protein that plays a crucial role in the development and survival of diffuse large B-cell lymphoma (DLBCL)[1]. Consequently, BCL6 has emerged as a promising therapeutic target. This compound is a PROTAC designed to specifically recruit the E3 ubiquitin ligase machinery to BCL6, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action offers a distinct advantage over traditional small molecule inhibitors by eliminating the target protein entirely.
Comparative On-Target Activity of BCL6-Targeting Compounds
The following table summarizes the in vitro and in vivo on-target activity of this compound in comparison to other known BCL6 inhibitors and degraders.
| Compound | Type | Target | DC50/IC50 | Key In Vitro Effects | In Vivo Efficacy | Reference |
| This compound | PROTAC | BCL6 | ~600 nM (DC50) | Induces G1 phase arrest; Reactivates BCL6 downstream genes | 71.8% tumor growth inhibition in SU-DHL-4 xenograft model (40 mg/kg, once daily) | [1] |
| BMS-986458 | Ligand-directed Degrader | BCL6 | Not reported | Not reported | ORR: 81%, CRR: 23.8% (Phase 1/2 trial in R/R NHL) | N/A |
| ARV-393 | PROTAC | BCL6 | Not reported | Not reported | Significant single-agent activity in PDX models of nTFHL-AI and tFL | N/A |
| FX1 | Small Molecule Inhibitor | BCL6 | Not reported | 100x more potent than previous generation inhibitors | Not reported | N/A |
| WK692 | Small Molecule Inhibitor | BCL6 | 1-5 µmol/L (IC50 in GCB-DLBCL cell lines) | Inhibits DLBCL growth and induces apoptosis | Effectively inhibited lymphoma growth with no toxic side effects in vivo | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
BCL6 Degradation Assay (Western Blot)
Objective: To determine the concentration-dependent degradation of BCL6 protein following treatment with a PROTAC.
Protocol:
-
Cell Culture: Seed DLBCL cell lines (e.g., SU-DHL-4, OCI-Ly1) in 6-well plates and culture overnight to allow for adherence.
-
Compound Treatment: Treat cells with increasing concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BCL6 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize BCL6 protein levels to a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify band intensities using densitometry software. Calculate the percentage of BCL6 degradation relative to the vehicle control. The DC50 value is the concentration of the compound that results in 50% degradation of the target protein.
Cell Viability Assay (MTT)
Objective: To assess the effect of a compound on the metabolic activity and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Seed DLBCL cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of a compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat DLBCL cells with the test compound at a specific concentration (e.g., the IC50 value) for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously implant DLBCL cells (e.g., SU-DHL-4) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize mice into treatment and control groups. Administer the test compound (e.g., this compound at 40 mg/kg) and vehicle control daily via oral gavage or intraperitoneal injection.
-
Tumor Measurement: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting or immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) as a percentage of the control group's tumor growth.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and the general workflows of the described experiments.
Caption: BCL6 signaling pathway leading to cell proliferation.
Caption: Mechanism of action of this compound.
Caption: Western blot experimental workflow.
References
A Comparative Guide to Acquired Resistance Mechanisms for the BCL6-Targeting PROTAC DZ-837
For Researchers, Scientists, and Drug Development Professionals
Introduction: The development of targeted protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), represents a paradigm shift in therapeutic strategies, particularly in oncology. DZ-837 is a novel PROTAC designed to induce the degradation of the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL).[1][2][3] While preclinical data have demonstrated the potential of this compound, both as a monotherapy and in combination with other agents to overcome existing drug resistance, the emergence of acquired resistance to this compound itself is an anticipated clinical challenge.[3]
As of late 2025, specific studies on acquired resistance to this compound have not been published. This guide, therefore, provides a comparative framework based on established mechanisms of resistance to other PROTACs and BCL6 inhibitors. Understanding these potential resistance pathways is crucial for the continued development of this compound and for designing rational combination therapies to forestall or overcome resistance.
This compound: A BCL6-Targeting PROTAC
This compound is a heterobifunctional molecule composed of a ligand that binds to the BCL6 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][4] Specifically, it utilizes a Thalidomide-4-OH derivative to engage the Cereblon (CRBN) E3 ligase complex.[1][5] By forming a ternary complex between BCL6 and CRBN, this compound induces the polyubiquitination of BCL6, marking it for degradation by the proteasome.[3] Preclinical studies show that this compound effectively degrades BCL6 with a DC50 (concentration for 50% of maximal degradation) of approximately 600 nM and inhibits the proliferation of DLBCL cell lines.[3]
Potential Mechanisms of Acquired Resistance to this compound
Based on studies of other PROTACs and BCL6-targeted therapies, acquired resistance to this compound could emerge from alterations in the PROTAC's mechanism of action or through compensatory changes in cellular signaling.
Alterations in the Ubiquitin-Proteasome System
The efficacy of this compound is fundamentally dependent on the cellular machinery that it hijacks. Resistance can arise from genomic alterations in the core components of the recruited E3 ligase complex.[6][7]
-
Downregulation or Mutation of the E3 Ligase: Since this compound recruits the CRBN E3 ligase, any disruption in this protein can confer resistance. Studies on BET-PROTACs have shown that cancer cells can acquire resistance through the genomic deletion or significant downregulation of the CRBN gene.[6] Mutations in CRBN that prevent the binding of the this compound ligand would also lead to resistance.
-
Alterations in Downstream Machinery: Although less commonly reported, mutations in other components of the ubiquitin-proteasome system could theoretically impact PROTAC efficacy.
Increased Drug Efflux
A common mechanism of drug resistance in cancer is the upregulation of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell.
-
MDR1 (ABCB1) Overexpression: Research has demonstrated that increased abundance of the drug efflux pump MDR1 can mediate both intrinsic and acquired resistance to PROTACs.[8][9] Cells overexpressing MDR1 can become resistant to multiple PROTACs, but this resistance can be reversed by co-administration of an MDR1 inhibitor.[9]
Target-Related Resistance and Pathway Reactivation
Resistance can also arise from changes related to the target protein, BCL6, or the pathways it regulates.
-
Mutations in BCL6: While resistance to other targeted therapies often involves mutations in the drug-binding site of the target protein, this has not been a primary mechanism of resistance for PROTACs studied so far.[6][7] This may be because PROTACs often have multiple potential binding surfaces and do not require high-affinity binding for catalytic degradation. However, mutations that alter the conformation of BCL6 in a way that prevents the formation of a stable ternary complex remain a theoretical possibility.
-
Oncogene Addiction Switching: BCL6 transcriptionally represses numerous genes, including the anti-apoptotic protein BCL2.[10][11] Studies on BCL6 inhibitors have shown that targeted inhibition of BCL6 can lead to a reactivation of BCL2-dependent survival pathways.[10][11] This "oncogene addiction switching" means that cells, while sensitive to BCL6 degradation, may become newly dependent on BCL2 for survival. This would render them resistant to this compound as a monotherapy but potentially newly sensitive to BCL2 inhibitors like Venetoclax.
Comparative Analysis of BCL6-Targeting Agents
This compound is one of several emerging strategies to target BCL6. Comparing its mechanism with alternatives provides a broader perspective on potential resistance.
| Compound | Type | E3 Ligase Recruited | Mechanism of Action | Known / Potential Resistance Mechanisms |
| This compound | PROTAC | Cereblon (CRBN)[1] | Induces ternary complex formation leading to BCL6 ubiquitination and proteasomal degradation.[3] | Alterations in CRBN, increased MDR1 efflux, oncogene switching to BCL2.[6][8][10] |
| ARV-393 | PROTAC | Not Specified | Induces BCL6 ubiquitination and proteasomal degradation.[12] | Likely similar to other PROTACs: E3 ligase alterations, drug efflux. |
| BI-3802 | Molecular Glue | SIAH1 (endogenous)[13] | Binds to BCL6, inducing its polymerization, which is then recognized by the SIAH1 E3 ligase for degradation.[13] | Mutations in the BCL6-SIAH1 interaction interface; alterations in SIAH1. |
| FX1 | Small Molecule Inhibitor | N/A | Binds to the BCL6 BTB domain, preventing its interaction with co-repressors.[14] | Upregulation of compensatory survival pathways (e.g., PI3K/Akt, MAPK).[14][15] |
Experimental Protocols for Investigating this compound Resistance
The following are standard methodologies to identify and characterize the mechanisms of acquired resistance to this compound.
Generation of this compound-Resistant Cell Lines
-
Protocol:
-
Culture a sensitive DLBCL cell line (e.g., SU-DHL-4) in standard growth medium.
-
Initially, treat the cells with this compound at a concentration equal to the IC50.
-
Once the cells recover and resume proliferation, gradually increase the concentration of this compound in a stepwise manner over several months.
-
Periodically assess the IC50 of the cell population using a cell viability assay to confirm the development of resistance.
-
Isolate and expand single-cell clones from the resistant population for detailed molecular characterization.
-
Western Blotting for Protein Expression
-
Purpose: To assess the degradation of BCL6 and to check the protein levels of E3 ligase components (CRBN) and efflux pumps (MDR1).
-
Protocol:
-
Treat parental (sensitive) and this compound-resistant cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against BCL6, CRBN, MDR1, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Gene Expression Analysis
-
Purpose: To quantify the mRNA levels of CRBN and ABCB1 (encoding MDR1).
-
Protocol (RT-qPCR):
-
Isolate total RNA from parental and resistant cells using a suitable kit (e.g., RNeasy).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for CRBN, ABCB1, and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative expression levels in resistant cells compared to parental cells using the ΔΔCt method.
-
Cell Viability Assay (MTS/MTT)
-
Purpose: To determine the half-maximal inhibitory concentration (IC50) and confirm the resistance phenotype.
-
Protocol:
-
Seed parental and resistant cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound for 72-96 hours.
-
Add MTS or MTT reagent and incubate according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength.
-
Normalize the data to untreated controls and plot a dose-response curve to calculate the IC50 value.
-
Visualizing Mechanisms and Workflows
Caption: Mechanism of action for the BCL6-targeting PROTAC this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BCL6-targeting PROTAC for diffuse large B-cell lymphoma | BioWorld [bioworld.com]
- 3. Discovery of novel BCL6-Targeting PROTACs with effective antitumor activities against DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. aacrjournals.org [aacrjournals.org]
- 7. [PDF] Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes | Semantic Scholar [semanticscholar.org]
- 8. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Selective targeting of BCL6 induces oncogene addiction switching to BCL2 in B-cell lymphoma. [vivo.weill.cornell.edu]
- 11. oncotarget.com [oncotarget.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating the Reactivation of BCL6 Downstream Genes by DZ-837: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of DZ-837, a novel BCL6-targeting PROTAC (Proteolysis Targeting Chimera), and its efficacy in reactivating downstream genes. The performance of this compound is compared with other emerging BCL6 degraders, supported by available preclinical data. This document is intended to serve as a resource for researchers in oncology and drug discovery, offering a comprehensive overview of the current landscape of BCL6-targeting therapeutics.
Introduction to BCL6 and the Role of this compound
B-cell lymphoma 6 (BCL6) is a transcriptional repressor crucial for the formation of germinal centers and is a key oncogenic driver in several B-cell malignancies, most notably Diffuse Large B-cell Lymphoma (DLBCL).[1][2][3] BCL6 exerts its oncogenic function by repressing the expression of genes involved in cell cycle control, DNA damage response, and apoptosis, thereby promoting cell proliferation and survival. The therapeutic targeting of BCL6 has emerged as a promising strategy for the treatment of these cancers.
This compound is a PROTAC designed to induce the degradation of the BCL6 protein.[1] By linking a BCL6-binding molecule to an E3 ubiquitin ligase ligand, this compound hijacks the cell's natural protein disposal machinery to eliminate BCL6. This degradation is expected to lead to the derepression and subsequent reactivation of BCL6 target genes, thereby restoring normal cellular processes and inhibiting tumor growth. A recent study has shown that this compound degrades BCL6 with a DC50 value of approximately 600 nM and exhibits sustained reactivation of BCL6 downstream genes.[1]
Comparative Analysis of BCL6 Degraders
The development of BCL6-targeting therapeutics has seen a shift from inhibitors to degraders, with several PROTACs and molecular glues now in preclinical and clinical development. This section compares the performance of this compound with other notable BCL6 degraders.
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound and its alternatives.
| Compound | Type | Target | DC50 | Key Findings | Reference |
| This compound | PROTAC | BCL6 | ~600 nM | Induces G1 phase arrest and sustained reactivation of BCL6 downstream genes.[1] | Mi D, et al. Eur J Med Chem. 2024[1] |
| BMS-986458 | Ligand-Directed Degrader | BCL6 | 0.11 nM (WSU-DLCL-2), 0.14 nM (OCI-LY-1) | Rapid and sustained degradation of BCL6. Well-tolerated in preclinical models.[4][5][6] | ASH 2025 Abstract[5] |
| ARV-393 | PROTAC | BCL6 | <1 nM (in multiple DLBCL and Burkitt lymphoma cell lines) | Potent and orally bioavailable. Demonstrates deep BCL6 degradation in vitro and in vivo.[7][8][9] | Cancer Research, 2024[9] |
| HSK-47977 | PROTAC | BCL6 | 0.29 nM (OCI-Ly7) | Achieves over 90% BCL6 degradation within 1 hour. Shows synergistic effects with venetoclax.[10][11] | AACR 2025 Abstract[10] |
Reactivation of BCL6 Downstream Genes
While the primary publication on this compound mentions "sustained reactivation of BCL6 downstream genes," specific quantitative data on the fold-change of individual genes is not yet publicly available in the abstract.[1] However, based on the known function of BCL6 as a transcriptional repressor, its degradation by this compound is expected to upregulate the expression of its target genes. Key BCL6 target genes include those involved in:
-
Cell Cycle Arrest: CDKN1A (p21)
-
Apoptosis: TP53
-
DNA Damage Response: ATR
-
Differentiation: PRDM1, IRF4
For comparison, studies with the BCL6 degrader BMS-986458 have shown a broad enhancement of CD20 transcription and surface expression, with an increase of up to 20-fold within 72 hours in multiple DLBCL cell line models.[12][13] This highlights the potential of BCL6 degraders to not only inhibit tumor growth directly but also to enhance the efficacy of other targeted therapies like anti-CD20 antibodies.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are generalized protocols for key experiments used to assess the efficacy of BCL6 degraders.
Western Blot for BCL6 Degradation
This protocol is used to quantify the reduction in BCL6 protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate DLBCL cells (e.g., SU-DHL-4, OCI-Ly1) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the BCL6 degrader (e.g., this compound) or vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BCL6 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). The percentage of BCL6 degradation can then be calculated relative to the vehicle-treated control.
RT-qPCR for Downstream Gene Reactivation
This protocol is used to measure the change in mRNA expression of BCL6 target genes following degrader treatment.
-
Cell Culture and Treatment: Treat cells with the BCL6 degrader as described in the Western Blot protocol.
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the BCL6 target genes of interest (e.g., CDKN1A, TP53, ATR, PRDM1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The fold change in gene expression in treated samples is determined relative to the vehicle-treated control.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the signaling pathway of BCL6 and the experimental workflow for validating this compound's activity.
Caption: BCL6 Signaling and this compound Mechanism of Action.
Caption: Experimental Workflow for Validating this compound Activity.
Conclusion
This compound represents a promising new therapeutic agent for BCL6-dependent malignancies. Its mechanism as a PROTAC degrader offers a distinct advantage over traditional inhibitors by eliminating the target protein entirely. The preliminary data for this compound and the more extensive data available for other BCL6 degraders like BMS-986458, ARV-393, and HSK-47977, underscore the potential of this therapeutic strategy. Further publication of quantitative data on the reactivation of specific downstream genes by this compound will be critical for a more detailed and direct comparison of its efficacy against these emerging alternatives. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own validation and comparative studies in this rapidly evolving field.
References
- 1. Discovery of novel BCL6-Targeting PROTACs with effective antitumor activities against DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Precision Treatment of Distinct Molecular Subtypes of Diffuse Large B-Cell Lymphoma: Ascribing Treatment Based on the Molecular Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional signature with differential expression of BCL6 target genes accurately identifies BCL6-dependent diffuse large B cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Bristol Myers Squibb - Bristol Myers Squibb Presents Data Across Targeted Protein Degradation Research Including CELMoD™ Agents and BCL6 Ligand-Directed Degrader at EHA 2025 [news.bms.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Arvina’s BCL6 protein degrader shows high antiproliferative activity | BioWorld [bioworld.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Selective BCL6 degrader for B-cell malignancies exhibits robust preclinical activity | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. Paper: BMS-986458 a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin’s Lymphoma [ash.confex.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of DZ-837
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like DZ-837 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound (Catalog No. HY-161989) is not publicly available, this guide provides a comprehensive disposal plan based on the known properties of this compound as a BCL6-targeting Proteolysis Targeting Chimera (PROTAC) and general best practices for the disposal of potent, research-grade chemical compounds.
This compound is a bifunctional molecule designed to induce the degradation of the BCL6 protein, a key target in certain cancers.[1][2][3] Like many PROTACs, it is a complex organic molecule that should be handled as a hazardous chemical. General guidance for similar compounds suggests that they can be harmful if swallowed and may be toxic to aquatic life.[4] Therefore, uncontrolled release into the environment must be strictly avoided.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, ensure that appropriate personal protective equipment is worn. This is the first line of defense against accidental exposure.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Disposable nitrile gloves are the minimum requirement. For tasks with a higher risk of splashes or direct contact, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears before use and change them immediately if contaminated. |
| Eye/Face Protection | Safety Glasses/Goggles | ANSI Z87.1-compliant safety glasses with side shields are mandatory. In situations with a splash hazard, such as when preparing solutions or handling liquid waste, chemical splash goggles should be worn. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to protect skin and clothing from potential splashes. |
Step-by-Step Disposal Procedures for this compound
The following step-by-step protocol should be followed for the disposal of this compound and materials contaminated with it. This procedure is designed to minimize exposure and prevent environmental contamination.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container designated for chemical waste.
-
Contaminated consumables such as pipette tips, tubes, vials, and gloves should be collected in a dedicated, clearly labeled hazardous waste bag or container.[4]
-
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., from cell culture media, experimental assays) in a separate, labeled, and sealed waste container.
-
Do not mix this compound waste with other incompatible waste streams.
-
The first rinse of any container that held this compound must be collected as hazardous waste.[5]
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound (BCL6 PROTAC)".
-
Include the approximate concentration and quantity of the waste.
-
Attach a completed hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For liquid spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect all spill cleanup materials into a designated, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) and then wash the area thoroughly.
4. Final Disposal:
-
Crucially, do not dispose of this compound down the drain or in the general trash. [4]
-
All waste containing this compound must be disposed of through your institution's approved hazardous waste management program.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow: PROTAC-Mediated Protein Degradation
PROTACs like this compound function by hijacking the cell's natural waste disposal system, the ubiquitin-proteasome system, to degrade a target protein.[6][7][8] The general experimental workflow involves introducing the PROTAC to a cellular system, where it facilitates the formation of a ternary complex between the target protein (BCL6) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound Disposal Decision Pathway
The following diagram illustrates the logical steps for the proper disposal of this compound waste, ensuring safety and compliance.
References
- 1. oncozine.com [oncozine.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BCL6-targeting PROTAC for diffuse large B-cell lymphoma | BioWorld [bioworld.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. portlandpress.com [portlandpress.com]
- 7. arvinasmedical.com [arvinasmedical.com]
- 8. PROTACS - the body's own garbage disposal against cancer - Cfm Oskar Tropitzsch GmbH [cfmot.de]
Standard Operating Procedure: Safe Handling and Disposal of DZ-837
1.0 Purpose
This document provides essential safety, handling, and disposal procedures for the novel kinase inhibitor DZ-837. All personnel involved in the handling, storage, or disposal of this compound must adhere to these guidelines to minimize exposure and ensure a safe laboratory environment.
2.0 Scope
These procedures apply to all research, scientific, and drug development personnel at this facility who will be working with this compound in any quantity.
3.0 Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent, cytotoxic compound. The primary routes of exposure are inhalation, skin contact, and ingestion. Due to its cytotoxic nature, it is classified as a hazardous substance requiring specialized handling.
3.1 Required Personal Protective Equipment
The following table summarizes the minimum PPE required for handling this compound.
| Task | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing/Aliquoting (Solid) | Double Nitrile/Neoprene | Safety Goggles | Disposable, fluid-resistant gown | N95/P100 respirator (in ventilated enclosure) |
| Solution Preparation | Double Nitrile/Neoprene | Safety Goggles | Disposable, fluid-resistant gown | Required if not in a fume hood |
| Cell Culture Dosing | Single Nitrile | Safety Glasses | Standard Lab Coat | Not required (in biosafety cabinet) |
| Waste Disposal | Double Nitrile/Neoprene | Safety Goggles | Disposable, fluid-resistant gown | Not required |
Operational Plan: Step-by-Step Handling Procedures
4.1 Weighing and Reconstitution of Solid this compound
-
Preparation: Designate a specific area for handling solid this compound, preferably within a certified chemical fume hood or a ventilated balance enclosure.
-
PPE: Don all required PPE as specified in the table above (double gloves, gown, goggles, respirator).
-
Weighing: Use an analytical balance with a draft shield. Carefully weigh the desired amount of this compound powder.
-
Reconstitution: Add the appropriate solvent (e.g., DMSO) dropwise to the powder to prevent aerosolization. Ensure the vial is securely capped before vortexing to fully dissolve the compound.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.
4.2 Experimental Workflow for Cell-Based Assays
The following diagram outlines the standard workflow for treating cultured cells with this compound.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste.
5.1 Waste Segregation and Collection
| Waste Type | Container | Description |
| Solid Waste | Labeled, sealed hazardous waste bag | Contaminated gloves, gowns, pipette tips, vials. |
| Liquid Waste | Labeled, sealed hazardous waste container | Unused solutions, cell culture media containing this compound. |
| Sharps | Puncture-proof sharps container | Needles and syringes used for handling this compound solutions. |
5.2 Decontamination
-
Surfaces: Decontaminate work surfaces (fume hoods, benchtops) with a 1:10 bleach solution, followed by 70% ethanol.
-
Spills: For small spills, absorb the material with an appropriate absorbent pad, then decontaminate the area as described above. All cleanup materials must be disposed of as hazardous solid waste.
Experimental Protocol: IC50 Determination in A549 Cells
6.1 Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of A549 lung cancer cells.
6.2 Materials:
-
This compound (10 mM stock in DMSO)
-
A549 cells
-
DMEM media with 10% FBS
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay
6.3 Methodology:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Dilution: Prepare a 10-point serial dilution of this compound (e.g., starting from 100 µM) in culture media.
-
Cell Treatment: Add 100 µL of the diluted compound or vehicle control (DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours.
-
Viability Measurement: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes.
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Hypothetical Signaling Pathway
This compound is a potent inhibitor of the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in cancer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
